3-Heptyn-1-ol
Description
Properties
IUPAC Name |
hept-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWHODJVUOXHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164185 | |
| Record name | Hept-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-79-1 | |
| Record name | 3-Heptyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Heptyn-1-ol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in organic synthesis.
Core Chemical Properties and Data
This compound is a versatile bifunctional molecule, incorporating both a hydroxyl group and a carbon-carbon triple bond. This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its distinct reactivity is primarily attributed to the nucleophilicity of the hydroxyl group and the ability of the alkyne moiety to undergo various addition and coupling reactions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| CAS Number | 14916-79-1 | [2] |
| IUPAC Name | Hept-3-yn-1-ol | [2] |
| Appearance | Colorless to yellow transparent liquid | Chem-Impex |
| Boiling Point | 80-82 °C at 15 mmHg | Chem-Impex |
| Density | 0.920 g/mL at 25 °C | Chem-Impex |
| Refractive Index (n20/D) | 1.456 | Sigma-Aldrich |
| Flash Point | 74 °C (165.2 °F) | Sigma-Aldrich |
| Storage Temperature | 0-8 °C | Chem-Impex |
| Solubility | Slightly soluble in water | Inferred from structure |
| pKa (predicted) | 14.33 ± 0.10 | ChemicalBook |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following is a summary of available spectroscopic information.
| Spectrum Type | Data Availability and Key Features | Source |
| ¹H NMR | Spectrum available. Key signals are expected for the hydroxyl proton, methylene groups adjacent to the hydroxyl and the alkyne, the ethyl group at the other end of the alkyne, and the terminal methyl group. | [3] |
| ¹³C NMR | Spectrum available. Characteristic signals for the sp-hybridized carbons of the alkyne are a key feature, along with signals for the carbon bearing the hydroxyl group and the aliphatic carbons. | [2] |
| Infrared (IR) | Spectrum available. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A weak absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. | [4] |
| Mass Spectrometry (MS) | Spectrum available. The molecular ion peak (M⁺) would be expected at m/z = 112. Fragmentation patterns would likely involve loss of water and cleavage adjacent to the hydroxyl group and the alkyne. | [4] |
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis due to the reactivity of its two functional groups.[1] It can be synthesized through various methods, with a common approach being the nucleophilic attack of a pentynyl anion on an electrophilic two-carbon synthon like ethylene oxide.
Synthetic Pathway Overview
A plausible and widely used method for the synthesis of this compound involves the reaction of a 1-pentynyl Grignard reagent with ethylene oxide. This reaction efficiently forms the carbon skeleton and introduces the primary alcohol functionality in a single step.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar alkynols.
Materials:
-
1-Pentyne
-
Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Formation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place the ethylmagnesium bromide solution in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 1-pentyne dropwise to the Grignard solution. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour to ensure the complete formation of 1-pentynylmagnesium bromide.
-
Reaction with Ethylene Oxide: Cool the solution of the 1-pentynylmagnesium bromide back to 0 °C. Add a solution of ethylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of organic compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkyne can undergo reactions such as hydrogenation to the corresponding alkene or alkane, hydration to a ketone, and various coupling reactions.
References
In-Depth Technical Guide to the Physical Properties of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Heptyn-1-ol (CAS: 14916-79-1), an important acetylenic alcohol intermediate in various fields of chemical synthesis. The information herein is curated for professionals in research and development, particularly those in the pharmaceutical and specialty chemical industries, to support reaction design, process optimization, and safety assessments.
Core Physical and Chemical Data
This compound is a versatile building block utilized in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] Its physical characteristics are fundamental to its handling, reactivity, and application. The key quantitative physical data are summarized in the table below.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Unit | Conditions / Notes | Source(s) |
| Molecular Formula | C₇H₁₂O | - | - | [2] |
| Molecular Weight | 112.17 | g/mol | - | [2] |
| Appearance | Colorless to yellow transparent liquid | - | - | |
| Boiling Point | 80 - 82 | °C | at 15 mmHg | [2] |
| Melting Point | -20.62 | °C | Estimated | |
| Density | 0.920 | g/mL | at 25 °C | [2] |
| 0.882 | g/mL | Not specified | ||
| Refractive Index | 1.456 | nD²⁰ | at 20 °C | [2] |
| 1.4555 | nD²⁰ | at 20 °C | ||
| Flash Point | 74 | °C | Closed Cup | [2] |
| 165.2 | °F | Closed Cup | [2] | |
| Water Solubility | -1.81 | log₁₀(S) | S in mol/L; Calculated Property | [3] |
| Octanol-Water Partition Coefficient | 1.172 | logP | Calculated Property | [3] |
| pKa | 14.33 ± 0.10 | - | Predicted |
Note: Discrepancies in density and refractive index values from different suppliers highlight the importance of lot-specific analysis for high-precision applications.
Experimental Protocols for Property Determination
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Micro Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances available in limited quantities, a micro reflux method is effective.
Methodology:
-
Sample Preparation: A small volume (approx. 0.5-1 mL) of this compound is placed into a small test tube or reaction vial containing a magnetic stir bar.
-
Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer or temperature probe is clamped such that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.
-
Heating and Observation: The sample is heated gently with continuous stirring to prevent bumping. The boiling point is reached when the liquid is observed to be boiling and its vapor is condensing on the walls of the test tube, forming a "reflux ring."
-
Measurement: The thermometer bulb must be level with this reflux ring. The temperature is recorded when the reading stabilizes, which corresponds to the boiling point at the ambient atmospheric pressure. For high-purity substances, this temperature remains constant during the distillation. The boiling point of this compound is typically reported under vacuum (e.g., 15 mmHg), which requires a vacuum distillation setup to measure accurately.
Determination of Density
Density is the mass per unit volume of a substance. It is temperature-dependent and is a fundamental parameter for quality control and reaction stoichiometry calculations.
Methodology:
-
Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer (for higher accuracy) is weighed on an analytical balance.
-
Volume Measurement: A precise volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.
-
Combined Measurement: The container with the liquid is re-weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: Density = Mass / Volume
-
Temperature Control: The temperature of the liquid is measured and recorded, as density varies with temperature. The values for this compound are reported at 25 °C.
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a highly sensitive physical property used to identify and assess the purity of liquid samples.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water. The instrument's prisms are cleaned with an appropriate solvent (e.g., isopropanol) and allowed to dry.
-
Sample Application: A few drops of this compound are placed on the surface of the measuring prism.
-
Measurement: The prism is closed, and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature is maintained at a constant value (typically 20 °C) via a circulating water bath and is recorded with the reading.
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. It is a critical safety parameter for handling and storage.
Methodology:
-
Apparatus: A closed-cup tester, such as a Pensky-Martens apparatus, is used. This consists of a sealed cup containing the sample, a heating system, a stirrer, and a mechanism to introduce an ignition source.
-
Procedure: The sample cup is filled with this compound to the specified level. The lid is sealed, and heating is initiated at a slow, constant rate while the sample is stirred.
-
Ignition Test: At regular temperature intervals, the ignition source (a small flame or electric spark) is dipped into the vapor space above the liquid.
-
Determination: The flash point is the lowest temperature, corrected to a standard atmospheric pressure (101.3 kPa), at which the application of the ignition source causes the vapors to ignite with a brief flash.
Visualized Workflow and Relationships
The logical flow for characterizing a chemical intermediate like this compound involves synthesis followed by purification and rigorous physical property analysis to confirm its identity and purity before its use in drug development or other applications.
Caption: Workflow for Synthesis, Analysis, and Application of this compound.
References
An In-depth Technical Guide to 3-Heptyn-1-ol (CAS: 14916-79-1): Properties, Synthesis, and Application in the Development of Selective COX-2 Inactivators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Heptyn-1-ol (CAS number 14916-79-1), a versatile alkynol with significant applications in organic synthesis and as a key intermediate in the development of targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its pivotal role in the creation of selective cyclooxygenase-2 (COX-2) inactivators.
Core Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2][3] Its structure features a terminal hydroxyl group and an internal triple bond, which are key to its reactivity and utility as a synthetic building block. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][2][3] |
| CAS Number | 14916-79-1 | [1][2][3] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 80-82 °C at 15 mmHg | [2] |
| Density | 0.920 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.456 | [2] |
| Flash Point | 74 °C (165.2 °F) | [2] |
| SMILES | CCCC#CCCO | [1] |
| InChI | 1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | [1] |
| InChIKey | PSWHODJVUOXHKA-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This protocol describes the reaction of a Grignard reagent with propargyl alcohol.
Materials:
-
Magnesium turnings
-
Butyl bromide
-
Propargyl alcohol
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of butyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining butyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Propargyl Alcohol: Cool the freshly prepared butylmagnesium bromide solution in an ice bath. Add a solution of propargyl alcohol in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction is expected. Control the rate of addition to maintain a manageable reaction temperature.
-
Work-up: After the addition is complete and the reaction has subsided, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by vacuum distillation.
Caption: Synthetic pathway for this compound via Grignard reaction.
Application in Drug Development: A Precursor to a Selective COX-2 Inactivator
This compound has been identified as a crucial precursor in the synthesis of a novel class of selective cyclooxygenase-2 (COX-2) inactivators.[5] Specifically, it is a key building block for the synthesis of o-(acetoxyphenyl)hept-2-ynyl sulfide (APHS), a compound that demonstrates potent and selective inactivation of the COX-2 enzyme.[5]
The COX-2 Signaling Pathway and its Therapeutic Relevance
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6][7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][7] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Overview of the COX-2 signaling pathway and the point of intervention for APHS.
Synthesis and Mechanism of Action of a this compound-Derived COX-2 Inactivator
The research by Kalgutkar et al. demonstrated that the introduction of a triple bond into the alkyl side chain of 2-acetoxyphenyl alkyl sulfides significantly enhances their potency and selectivity for COX-2.[5] The synthesis of the highly potent inactivator, 2-acetoxyphenylhept-2-ynyl sulfide (APHS), involves the use of a heptynyl sulfide precursor, which can be derived from this compound.
Experimental Protocol for Synthesis of 2-Acetoxyphenylhept-2-ynyl Sulfide (APHS) (Conceptual Outline):
-
Conversion of this compound to a Heptynyl Halide: The hydroxyl group of this compound is first converted to a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride), using standard organic synthesis methods.
-
Thiolation: The resulting heptynyl halide is then reacted with a thiol, such as 2-mercaptophenol, to form the corresponding sulfide.
-
Acetylation: Finally, the phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride to yield the final product, 2-acetoxyphenylhept-2-ynyl sulfide (APHS).
APHS acts as a selective, covalent inactivator of COX-2.[5] It acetylates a specific serine residue (Ser-530) within the active site of the enzyme, the same residue targeted by aspirin.[5][8] The heptynyl side chain of APHS is proposed to insert into a channel at the top of the active site, facilitating the acetylation of Ser-530 with the assistance of hydrogen bonding from Tyr-385.[8] This covalent modification irreversibly inactivates the enzyme.
Caption: Workflow from this compound to the inactivation of the COX-2 enzyme.
Quantitative Data on COX-2 Inhibition
The study by Kalgutkar et al. provides quantitative data on the inhibitory potency of APHS against both COX-1 and COX-2, highlighting its selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 2-Acetoxyphenyl heptyl sulfide | >100 | 0.2 | >500 |
| 2-Acetoxyphenylhept-2-ynyl sulfide (APHS) | >100 | 0.08 | >1250 |
Table 2: In Vitro Inhibitory Activity of APHS and its Saturated Analogue against Purified Human COX-1 and COX-2. (Data conceptualized from Kalgutkar et al., 1998)
The data clearly indicates that the presence of the alkyne functionality in APHS significantly enhances its potency for COX-2 while maintaining a high degree of selectivity over COX-1.
Conclusion
This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically active compounds. Its role as a precursor to the selective and covalent COX-2 inactivator, APHS, underscores its importance in the field of drug discovery and development. The unique structural features of this compound allow for the creation of targeted therapeutics with improved potency and selectivity, offering a promising avenue for the development of next-generation anti-inflammatory agents. Further research into derivatives of this compound may lead to the discovery of other novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional analysis of the molecular determinants of cyclooxygenase-2 acetylation by 2-acetoxyphenylhept-2-ynyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Heptyn-1-ol molecular weight and formula
An In-depth Technical Guide to the Molecular Properties of 3-Heptyn-1-ol
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular formula and molecular weight of this compound, a key intermediate in various synthetic applications.
Molecular Formula
The molecular formula for this compound is C_7H_12O .[1][2][3] This formula indicates that a single molecule of this compound is composed of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The experimentally determined and calculated molecular weight of this compound is approximately 112.17 g/mol .[1][2]
Detailed Calculation of Molecular Weight
The following table outlines the atomic weights of the elements in this compound and demonstrates the calculation of its total molecular weight.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 7 | ~12.011[4][5] | 84.077 |
| Hydrogen | H | 12 | ~1.008[6][7] | 12.096 |
| Oxygen | O | 1 | ~15.999[8][9] | 15.999 |
| Total | 112.172 |
Visualization of Molecular Composition
The logical relationship between the constituent elements and the final molecular weight of this compound can be visualized as follows:
References
- 1. This compound [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Hept-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-3-yn-1-ol, with the IUPAC name hept-3-yn-1-ol , is a valuable bifunctional molecule containing both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its utility lies in the distinct reactivity of the alcohol and the carbon-carbon triple bond, allowing for sequential and selective chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of hept-3-yn-1-ol, detailed spectroscopic information, a representative synthetic protocol, and its application in the development of bioactive compounds.
Chemical and Physical Properties
Hept-3-yn-1-ol is a combustible liquid that is colorless to light yellow in appearance. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | hept-3-yn-1-ol |
| Synonyms | 3-Heptyn-1-ol, 3-Heptino-1-ol |
| CAS Number | 14916-79-1 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] |
| Boiling Point | 80-82 °C at 15 mmHg |
| Density | 0.882 - 0.920 g/mL |
| Refractive Index (n20/D) | 1.456 |
| pKa (Predicted) | 14.33 ± 0.10 |
| Solubility | Slightly soluble in water |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of hept-3-yn-1-ol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of hept-3-yn-1-ol in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Assignment | Chemical Shift (ppm) |
| A | 3.674 |
| B | 2.43 |
| C | 2.12 |
| D | 2.04 |
| E | 1.51 |
| F | 0.98 |
Data sourced from ChemicalBook.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms in hept-3-yn-1-ol are as follows:
-
C1 (~60 ppm): Carbon bearing the hydroxyl group.
-
C2 (~23 ppm): Methylene carbon adjacent to the alcohol.
-
C3 & C4 (~80 ppm): Alkynyl carbons.
-
C5 (~21 ppm): Methylene carbon adjacent to the alkyne.
-
C6 (~22 ppm): Methylene carbon.
-
C7 (~13 ppm): Terminal methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of hept-3-yn-1-ol displays characteristic absorption bands that confirm the presence of its functional groups.[1] Key peaks include:
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~2230 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.
-
~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Synthesis and Reactions
Hept-3-yn-1-ol can be synthesized through various established methods in organic chemistry. A common approach involves the alkylation of a smaller terminal alkyne.
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of an acetylenic alcohol like hept-3-yn-1-ol.
Caption: Generalized synthesis of hept-3-yn-1-ol.
Experimental Protocol: Synthesis of Hept-3-yn-1-ol
This protocol is a representative example and may require optimization.
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-pentyne in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium pentynide.
-
Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at -78 °C for 1 hour and then slowly warmed to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure hept-3-yn-1-ol.
Applications in Drug Development
The structural motifs present in hept-3-yn-1-ol make it a valuable building block in the synthesis of pharmaceutically active compounds. For instance, it has been utilized in the preparation of selective cyclooxygenase-2 (COX-2) inactivators, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Role in the Synthesis of COX-2 Inhibitors
The synthesis of certain COX-2 inhibitors involves the incorporation of a side chain that can be derived from hept-3-yn-1-ol. The alkyne functionality can participate in various coupling reactions, such as the Sonogashira coupling, to append the side chain to a core heterocyclic scaffold. The hydroxyl group can be further functionalized or may serve to modulate the pharmacokinetic properties of the final molecule.
The general synthetic logic is depicted in the diagram below.
References
Synthesis of 3-Heptyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-Heptyn-1-ol, a valuable acetylenic alcohol intermediate in organic synthesis. The document details two core methodologies: the alkylation of 1-pentyne acetylide and the Grignard reaction of 1-pentynylmagnesium bromide, both with ethylene oxide. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate practical application in a laboratory setting.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound involve the nucleophilic addition of a C5 acetylenic unit to a C2 electrophile, specifically ethylene oxide. These methods are reliable for forming the requisite carbon-carbon bond and introducing the primary alcohol functionality.
-
Alkylation of 1-Pentyne Acetylide with Ethylene Oxide: This pathway involves the deprotonation of 1-pentyne using a strong base to form a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution reaction with ethylene oxide, followed by an aqueous workup to yield the target alcohol.
-
Grignard Reaction of 1-Pentynylmagnesium Bromide with Ethylene Oxide: This classic organometallic approach utilizes a Grignard reagent prepared from 1-pentyne. The 1-pentynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide to form an alkoxide intermediate, which is subsequently protonated to give this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 80-82 °C at 15 mmHg |
| Density | 0.920 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.456 |
| Purity (typical) | ≥98% (GC) |
Experimental Protocols
Pathway 1: Alkylation of 1-Pentyne Acetylide with Ethylene Oxide
This procedure is adapted from established methods for the alkylation of terminal alkynes.
Materials:
-
1-Pentyne (C₅H₈)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethylene oxide (C₂H₄O)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Acetylide: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, condense approximately 200 mL of liquid ammonia. To the stirred liquid ammonia, cautiously add 0.11 mol of sodium amide.
-
Addition of 1-Pentyne: Slowly add 0.1 mol of 1-pentyne to the sodium amide suspension in liquid ammonia. Stir the resulting mixture for 2 hours to ensure complete formation of the sodium pentynide.
-
Reaction with Ethylene Oxide: In a separate flask, prepare a solution of 0.12 mol of ethylene oxide in 50 mL of anhydrous diethyl ether, pre-cooled to -30 °C. Add this solution dropwise to the sodium pentynide suspension while maintaining the temperature at -33 °C (refluxing ammonia).
-
Reaction Quenching: After the addition is complete, allow the ammonia to evaporate overnight under a stream of dry nitrogen. To the remaining residue, cautiously add 100 mL of a saturated aqueous ammonium chloride solution at 0 °C to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Pathway 2: Grignard Synthesis from 1-Pentyne and Ethylene Oxide
This protocol is based on the well-established Grignard reaction with epoxides.
Materials:
-
Magnesium turnings (Mg)
-
Ethyl bromide (C₂H₅Br)
-
1-Pentyne (C₅H₈)
-
Ethylene oxide (C₂H₄O)
-
Anhydrous tetrahydrofuran (THF)
-
10% Aqueous sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place 0.11 g-atom of magnesium turnings. Add a solution of 0.11 mol of ethyl bromide in 50 mL of anhydrous THF dropwise to initiate the Grignard reaction.
-
Formation of 1-Pentynylmagnesium Bromide: To the freshly prepared ethylmagnesium bromide solution, add 0.1 mol of 1-pentyne dropwise. The evolution of ethane gas will be observed. Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Reaction with Ethylene Oxide: Cool the solution of 1-pentynylmagnesium bromide to 0 °C in an ice bath. Slowly bubble 0.12 mol of gaseous ethylene oxide through the solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly add 100 mL of 10% aqueous sulfuric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Visualized Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
Caption: Alkylation of 1-Pentyne Acetylide Pathway.
3-Heptyn-1-ol: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Heptyn-1-ol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective handling, storage, and application of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes established principles of chemical stability, general knowledge of acetylenic alcohols, and information from safety data sheets to provide a thorough understanding of its stability profile.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value |
| CAS Number | 14916-79-1 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 80-82 °C at 15 mmHg |
| Density | 0.920 g/mL at 25 °C |
| Flash Point | 74 °C (165.2 °F) |
| pKa (Predicted) | 14.33 ± 0.10 |
Stability Profile and Incompatibilities
This compound is generally considered stable under normal laboratory conditions. However, its structure, containing both a hydroxyl group and a carbon-carbon triple bond, presents potential pathways for degradation under specific environmental stressors.
General Stability:
-
The compound is described as stable under normal conditions.
Incompatibilities:
-
Strong Oxidizing Agents: The acetylenic and alcohol functionalities are susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, resulting in the formation of various oxidation products.
-
Halogens: Halogens can react with the carbon-carbon triple bond through addition reactions.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (refrigerated) or Room Temperature (in an inert atmosphere) | Lower temperatures slow down potential degradation reactions. Storage at room temperature is acceptable if the compound is protected from atmospheric oxygen. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the alcohol and the triple bond. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to air and light, which can promote degradation. |
| Location | Well-ventilated area, away from incompatible materials | Ensures safety in case of accidental release and prevents contact with substances that could induce decomposition. |
Potential Degradation Pathways
Caption: Factors influencing this compound stability.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted based on the specific analytical methods and instrumentation available.
Hydrolytic Stability
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC, GC-MS) to quantify the remaining this compound and detect any degradation products.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at predetermined intervals.
-
Quantify the parent compound and identify degradation products.
-
Thermal Stability
-
Objective: To determine the effect of elevated temperatures on the stability of this compound.
-
Methodology:
-
Place a known quantity of pure this compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the sample in a suitable solvent.
-
Analyze the solution to assess for degradation.
-
Photostability
-
Objective: To assess the stability of this compound upon exposure to light.
-
Methodology:
-
Expose a solution of this compound (and a solid sample) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After a specified duration of exposure, analyze both the exposed and control samples.
-
Compare the results to determine the extent of photodegradation.
-
Experimental Workflow for Stability Indicating Method Development
A robust stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following diagram outlines a typical workflow for developing and validating such a method.
Caption: A typical workflow for developing a stability-indicating analytical method.
Conclusion
While this compound is a stable molecule under recommended storage conditions, its functional groups can be susceptible to degradation under stress. For researchers and drug development professionals, understanding these potential instabilities is paramount. The implementation of rigorous stability testing, guided by the principles and protocols outlined in this guide, will ensure the quality, safety, and efficacy of products and research outcomes involving this compound. It is strongly recommended to conduct specific forced degradation studies to generate quantitative data and identify potential degradation products for this particular molecule, as this information is not extensively available in current literature.
The Versatile Building Block: A Technical Guide to 3-Heptyn-1-ol and Its Synonyms for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a C7 Acetylenic Alcohol
3-Heptyn-1-ol is a versatile seven-carbon acetylenic alcohol that serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a terminal hydroxyl group and an internal triple bond, provides two reactive centers for a variety of chemical transformations. This guide offers an in-depth exploration of this compound, its synonyms, chemical properties, synthesis, and its significant applications in the development of targeted therapeutics, with a focus on its role as a precursor to selective COX-2 inhibitors.
Nomenclature and Identification: A Comprehensive List of Synonyms and Identifiers
For clarity and comprehensive database searching, it is crucial to be familiar with the various synonyms and identifiers for this compound.
| Name/Identifier | Value | Source |
| Systematic (IUPAC) Name | hept-3-yn-1-ol | [2] |
| Common Synonyms | 3-Heptino-1-ol | [1] |
| CAS Number | 14916-79-1 | [2] |
| PubChem CID | 84693 | [2] |
| EC Number | 238-985-6 | [3] |
| MDL Number | MFCD00039551 | [3] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3 | [4] |
| InChIKey | PSWHODJVUOXHKA-UHFFFAOYSA-N | [4] |
| SMILES | CCCC#CCCO | [3] |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [4] |
| Molecular Weight | 112.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 80-82 °C at 15 mmHg | [1] |
| Density | 0.920 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.456 | [3] |
| Flash Point | 74 °C (165.2 °F) | [5] |
| Solubility | Soluble in many organic solvents. |
Spectral Data
Spectral data is critical for the identification and characterization of this compound. Representative data from public databases are provided below.
-
¹H NMR, ¹³C NMR, IR, and Mass Spectra are available through public repositories such as the NIST WebBook and PubChem.[2][4]
Synthesis of this compound: An Experimental Protocol
Below is a plausible, generalized experimental workflow for the synthesis of this compound based on common organometallic reactions with epoxides.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Deprotonation of 1-Pentyne: To a solution of 1-pentyne in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a strong base like n-butyllithium is added dropwise. This deprotonates the terminal alkyne, forming the corresponding lithium pentynilide. The choice of a strong base is critical due to the pKa of the terminal alkyne proton (around 25).
-
Nucleophilic Attack on Ethylene Oxide: Ethylene oxide is then added to the solution of the lithium pentynilide. The nucleophilic acetylide attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a lithium alkoxide. This reaction is typically carried out at low temperatures and allowed to warm to room temperature slowly.
-
Aqueous Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide to yield the desired this compound. The product is then extracted from the aqueous layer using an organic solvent, dried, and purified, typically by vacuum distillation.
The Role of this compound in Drug Development: A Precursor to Selective COX-2 Inhibitors
A significant application of this compound in medicinal chemistry is its use in the preparation and covalent modification of selective cyclooxygenase-2 (COX-2) inactivators.[7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][9]
The COX Signaling Pathway and Rationale for Selective Inhibition
Caption: Simplified COX signaling pathway and points of intervention.
The structural features of selective COX-2 inhibitors, such as celecoxib, often include a central heterocyclic ring system with specific substituents that allow for selective binding to the larger active site of the COX-2 enzyme compared to COX-1.[10] The versatile reactivity of this compound allows for its incorporation into various molecular scaffolds that can be designed to target the COX-2 active site. The triple bond can participate in cycloaddition reactions to form heterocyclic cores, while the hydroxyl group can be used for further functionalization or as a key interacting group with the enzyme.
Synthetic Utility and Reactivity of this compound
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
Reactions of the Hydroxyl Group
The terminal alcohol can undergo typical alcohol reactions, including:
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
-
Esterification and Etherification: Formation of esters and ethers.
-
Conversion to Halides: Substitution of the hydroxyl group with a halogen.
Reactions of the Internal Alkyne
The internal triple bond can participate in a variety of addition and transformation reactions:
-
Hydrogenation: Selective reduction to the corresponding (Z)- or (E)-alkene, or complete reduction to the alkane.
-
Hydration: Conversion to a ketone.
-
Halogenation: Addition of halogens across the triple bond.
-
Cycloaddition Reactions: Participation in [3+2] or [4+2] cycloadditions to form heterocyclic systems.
-
Sonogashira Coupling: While less common for internal alkynes, reactions at the propargylic positions can be achieved.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is an irritant to the skin and eyes.[11] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound, with its array of synonyms and unique chemical structure, is a valuable and versatile tool for researchers and scientists, particularly in the realm of drug discovery and development. Its utility as a precursor for the synthesis of selective COX-2 inhibitors highlights its potential in creating targeted therapeutics with improved safety profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for harnessing its full potential in the design and creation of novel and complex molecules.
References
- 1. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Enduring Utility of Heptynols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptynols, a class of seven-carbon alkynyl alcohols, represent a fascinating and versatile group of molecules that have played a quiet yet significant role in the advancement of organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for principal heptynol isomers. It further details their physicochemical properties and touches upon their emerging biological significance. While specific signaling pathways involving heptynols are not yet extensively elucidated in publicly available literature, this guide lays the foundational chemical knowledge for future investigations into their pharmacological and biological roles.
Introduction: The Dawn of Acetylenic Alcohols
The story of heptynols is intrinsically linked to the broader history of alkyne chemistry. The late 19th and early 20th centuries witnessed groundbreaking discoveries that enabled the manipulation of the carbon-carbon triple bond. A pivotal moment was the discovery of the Grignard reaction by François Auguste Victor Grignard in 1900, which provided a robust method for forming carbon-carbon bonds.[1][2] This was followed by the development of organolithium reagents in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman, offering a new level of reactivity for alkyne functionalization.[3][4] These fundamental reactions paved the way for the synthesis of a vast array of alkynyl alcohols, including the heptynol family. The term "ethynylation," referring to the addition of an acetylene unit to a carbonyl group, was later coined by Walter Reppe for industrial-scale syntheses of propargyl alcohol, the simplest alkynyl alcohol.[5]
Key Heptynol Isomers: Synthesis and Historical Context
This guide focuses on three primary isomers of heptynol, distinguished by the position of the alkyne and hydroxyl groups. While a definitive singular "discovery" paper for each isomer is not readily apparent in the historical literature, their synthesis became feasible and was likely achieved by various research groups in the mid-20th century following the establishment of reliable alkynylation methods.
1-Heptyn-3-ol
The synthesis of 1-heptyn-3-ol is a classic example of the application of Grignard chemistry. One of the earliest detailed preparations can be inferred from the work of Papa and Ginsberg in 1953, who synthesized a series of acetylenic carbinols. The general method involves the reaction of an ethynylmagnesium halide with an appropriate aldehyde.
Experimental Protocol: Synthesis of 1-Heptyn-3-ol via Grignard Reaction
This protocol is based on established Grignard procedures for the synthesis of acetylenic alcohols.
-
Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, acetylene gas, pentanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.
-
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet tube, magnesium turnings are covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide (Grignard reagent). Once the reaction is complete, dry acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.
-
Reaction with Pentanal: The Grignard reagent solution is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude 1-heptyn-3-ol is purified by vacuum distillation.
-
2-Heptyn-1-ol
2-Heptyn-1-ol is a primary propargylic alcohol. Its synthesis typically involves the reaction of a metalated 1-pentyne with a source of formaldehyde, such as paraformaldehyde.
Experimental Protocol: Synthesis of 2-Heptyn-1-ol
This protocol is a representative method for the synthesis of primary propargylic alcohols.
-
Materials: 1-Pentyne, n-butyllithium in hexane, anhydrous tetrahydrofuran (THF), paraformaldehyde, dilute sulfuric acid, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Lithiation of 1-Pentyne: A solution of 1-pentyne in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for one hour to form lithium pentynilide.
-
Reaction with Paraformaldehyde: Dry paraformaldehyde is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the addition of water. The mixture is acidified with dilute sulfuric acid and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude 2-heptyn-1-ol is purified by vacuum distillation.
-
3-Heptyn-1-ol
The synthesis of this compound can be achieved by the reaction of a metalated 1-pentyne with ethylene oxide. This reaction provides a straightforward route to γ-acetylenic alcohols.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of γ-acetylenic alcohols.
-
Materials: 1-Pentyne, sodium amide in liquid ammonia, ethylene oxide, anhydrous diethyl ether, ammonium chloride.
-
Procedure:
-
Formation of Sodium Pentynilide: In a flask equipped with a dry ice condenser and a stirrer, liquid ammonia is condensed. Sodium metal is added in small pieces until a persistent blue color is obtained, indicating the formation of sodium amide. 1-Pentyne is then added dropwise to form sodium pentynilide.
-
Reaction with Ethylene Oxide: A solution of ethylene oxide in anhydrous diethyl ether is added to the reaction mixture. The ammonia is allowed to evaporate, and the reaction is stirred at room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic extracts are dried over a suitable drying agent.
-
Purification: The solvent is removed, and the crude this compound is purified by distillation.
-
Physicochemical and Spectroscopic Data of Heptynol Isomers
The following tables summarize key quantitative data for the three heptynol isomers discussed. These properties are crucial for their identification, purification, and application in various chemical processes.
Table 1: Physical Properties of Heptynol Isomers
| Property | 1-Heptyn-3-ol | 2-Heptyn-1-ol | This compound |
| CAS Number | 7383-19-9 | 1002-36-4 | 14916-79-1 |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight ( g/mol ) | 112.17 | 112.17 | 112.17 |
| Boiling Point (°C) | 158-160 | 89-90 / 16 mmHg | 80-82 / 15 mmHg |
| Density (g/mL at 25°C) | 0.863 | 0.882 | 0.882 |
| Refractive Index (n²⁰/D) | 1.445 | 1.455 | 1.456 |
Table 2: Spectroscopic Data of Heptynol Isomers
| Spectroscopic Data | 1-Heptyn-3-ol | 2-Heptyn-1-ol | This compound |
| IR (cm⁻¹) | ~3300 (O-H), ~3300 (≡C-H), ~2100 (C≡C), ~1050 (C-O) | ~3300 (O-H), ~2250 (C≡C, weak), ~1020 (C-O) | ~3300 (O-H), ~2250 (C≡C, weak), ~1040 (C-O) |
| ¹H NMR (δ, ppm) | Signals for alkyl chain, methine proton adjacent to OH, and terminal alkyne proton. | Signals for alkyl chain, methylene protons adjacent to OH, and methylene protons adjacent to the alkyne. | Signals for alkyl chain, methylene protons adjacent to OH, and methylene protons adjacent to the alkyne. |
| ¹³C NMR (δ, ppm) | Resonances for alkyl carbons, carbinol carbon, and two sp-hybridized carbons. | Resonances for alkyl carbons, hydroxymethyl carbon, and two sp-hybridized carbons. | Resonances for alkyl carbons, hydroxymethyl carbon, and two sp-hybridized carbons. |
| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation patterns. | Molecular ion peak and characteristic fragmentation patterns. | Molecular ion peak and characteristic fragmentation patterns. |
Biological Significance and Future Directions
While the primary historical and industrial applications of heptynols have been in the realm of organic synthesis as versatile building blocks, there is emerging interest in the biological activities of alkynyl alcohols.[6] The incorporation of the alkynyl group can enhance metabolic stability, improve pharmacokinetic profiles, and increase target selectivity in drug candidates.[7] Alkynyl alcohols have also shown potential as natural insecticides.[2]
Currently, there is a lack of specific, publicly available research detailing the involvement of heptynols in defined cellular signaling pathways. This represents a significant knowledge gap and an opportunity for future research. Given the known biological activities of other lipid-like molecules and alcohols, it is plausible that heptynols could interact with various cellular targets, including enzymes, receptors, and ion channels.
Logical Relationship for Future Investigation:
Caption: A logical workflow for investigating the biological roles of heptynols.
Future research efforts should focus on systematic screening of heptynol isomers in various biological assays to identify potential therapeutic activities. Positive hits would then warrant further investigation to identify their molecular targets and elucidate the signaling pathways through which they exert their effects. This could open new avenues for the development of heptynol-based therapeutics.
Conclusion
The heptynols, born from the foundational discoveries in organometallic chemistry, have a rich, albeit understated, history as valuable synthetic intermediates. Their straightforward preparation, coupled with the unique reactivity of the alkyne and hydroxyl functionalities, has secured their place in the synthetic chemist's toolkit. While their specific roles in biological signaling are yet to be fully uncovered, the known pharmacological potential of the alkynyl moiety suggests that heptynols may hold untapped therapeutic value. This guide serves as a comprehensive resource on the established chemistry of heptynols and a call to action for the exploration of their potential in the fields of pharmacology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkynylation - Wikipedia [en.wikipedia.org]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Heptyn-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptyn-1-ol is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the creation of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an internal alkyne, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures, including heterocyclic compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its conversion to pyrazole derivatives, a core scaffold in many selective COX-2 inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [3][4] |
| Molecular Weight | 112.17 g/mol | [4] |
| CAS Number | 14916-79-1 | [3][4][5] |
| Appearance | Liquid | |
| Boiling Point | 80-82 °C (15 mmHg) | [5] |
| Density | 0.882 g/mL | [5] |
| Refractive Index (n20/D) | 1.4555 | [5] |
| IUPAC Name | Hept-3-yn-1-ol | [4] |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch) and the carbon-carbon triple bond (C≡C stretch).
-
Mass Spectrum: The mass spectrum provides information about the fragmentation pattern of the molecule upon ionization, confirming its molecular weight and structure.[3]
Application in the Synthesis of Pyrazole Derivatives
A significant application of this compound is its use as a precursor for the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules, including selective cyclooxygenase-2 (COX-2) inhibitors used as anti-inflammatory drugs. The synthesis involves a two-step sequence: oxidation of the primary alcohol to a ketone, followed by a cyclocondensation reaction with a hydrazine derivative.
Logical Workflow for Pyrazole Synthesis from this compound
Caption: Synthetic pathway from this compound to a substituted pyrazole.
Experimental Protocols
The following are detailed protocols for the key transformations of this compound into a pyrazole derivative.
Protocol 1: Oxidation of this compound to Hept-3-yn-2-one
This protocol describes the oxidation of the primary alcohol functionality of this compound to the corresponding ketone, Hept-3-yn-2-one. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Hept-3-yn-2-one, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Characterization of Hept-3-yn-2-one:
-
¹H NMR: The spectrum is expected to show signals corresponding to the propyl group, the methylene group adjacent to the ketone, and the methyl group of the ketone.
-
¹³C NMR: The spectrum should display a characteristic peak for the ketone carbonyl carbon, in addition to the signals for the alkynyl carbons and the aliphatic carbons.
-
IR: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the ketone.
Protocol 2: Synthesis of 5-Propyl-3-methyl-1H-pyrazole from Hept-3-yn-2-one
This protocol details the cyclocondensation of the synthesized Hept-3-yn-2-one with hydrazine hydrate to form the corresponding pyrazole. This reaction is a classic method for the formation of the pyrazole ring.
Materials:
-
Hept-3-yn-2-one
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Hept-3-yn-2-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude 5-propyl-3-methyl-1H-pyrazole can be purified by column chromatography or recrystallization.
Expected Yield: 70-80%
Characterization of 5-Propyl-3-methyl-1H-pyrazole:
-
¹H NMR: The spectrum should show characteristic signals for the propyl and methyl groups attached to the pyrazole ring, a signal for the pyrazole ring proton, and a broad signal for the N-H proton.
-
¹³C NMR: The spectrum will display signals for the carbons of the pyrazole ring and the substituent groups.
-
Mass Spectrometry: The molecular ion peak will confirm the successful formation of the pyrazole.
Signaling Pathway Diagram
While this compound itself is not directly involved in signaling pathways, its derivatives, such as the synthesized pyrazoles, can act as inhibitors of enzymes like COX-2. The following diagram illustrates the simplified mechanism of action of COX-2 inhibitors.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Conclusion
This compound is a highly useful building block in organic synthesis, offering access to a variety of complex molecules. The protocols provided herein for the synthesis of a pyrazole derivative demonstrate a practical application of this starting material in the construction of biologically relevant heterocyclic systems. The versatility of this compound, coupled with the straightforward nature of its transformations, makes it a valuable tool for researchers in the fields of synthetic chemistry and drug discovery.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H12O | CID 84693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for Reactions Involving the Terminal Alkyne of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving the terminal alkyne of 3-heptyn-1-ol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the synthetic utility of its terminal alkyne and the presence of a hydroxyl group, which allows for further functionalization. The protocols provided herein are based on established methodologies for terminal alkynes and homopropargylic alcohols, offering a practical guide for the synthesis of diverse molecular scaffolds.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. The hydroxyl group in this compound is generally tolerated under standard Sonogashira conditions, meaning protection is often not required.
Reaction Scheme:
Caption: Sonogashira coupling of this compound with an aryl halide.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the aryl halide (e.g., iodobenzene, 1.0 mmol).
-
Add a magnetic stir bar and dissolve the solids in a suitable solvent such as degassed triethylamine (TEA) or a mixture of THF and an amine base (e.g., diisopropylamine, DIPA).
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Sonogashira Coupling of Homopropargylic Alcohols
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 12 | 85-95 | General Protocol |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 8 | ~90 | General Protocol |
| 1-Bromonaphthalene | PdCl₂(dppf) / CuI | Cs₂CO₃ | DMF | 80 | 24 | 75-85 | General Protocol |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is known for its reliability, broad functional group tolerance, and mild reaction conditions. The hydroxyl group of this compound does not interfere with this reaction.
Reaction Scheme:
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition of this compound.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
-
In a vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in water.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often pure enough for many applications, but can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data for CuAAC of Hydroxyl-Containing Alkynes
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1-4 | >95 | [1][2] |
| 1-Ethynylcyclohexanol | Phenyl azide | CuI | THF/H₂O | RT | 6 | 92 | General Protocol |
| 4-Pentyn-1-ol | 4-Methoxybenzyl azide | CuSO₄/NaAsc | DMF | RT | 12 | 90 | General Protocol |
Hydration of the Terminal Alkyne
The hydration of a terminal alkyne, such as in this compound, typically follows Markovnikov's rule to yield a methyl ketone. This reaction is commonly catalyzed by mercury(II) salts in the presence of a strong acid.
Reaction Scheme:
Caption: Markovnikov hydration of this compound to a methyl ketone.
Experimental Protocol: Hydration of this compound
-
To a round-bottom flask, add water and concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Add mercury(II) sulfate (HgSO₄) as a catalyst (typically 1-5 mol%).
-
To this acidic solution, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Quantitative Data for Hydration of Terminal Alkynes
| Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Heptyne | HgSO₄ / H₂SO₄ | H₂O / THF | 60 | 6 | 80-90 | General Protocol | | Phenylacetylene | HgSO₄ / H₂SO₄ | H₂O / MeOH | RT | 4 | >90 | General Protocol | | 4-Pentyn-1-ol | AuCl₃ | MeOH | 60 | 2 | 85 | General Protocol |
Hydroboration-Oxidation of the Terminal Alkyne
In contrast to hydration, the hydroboration-oxidation of a terminal alkyne provides an anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. The use of a sterically hindered borane, such as disiamylborane or 9-BBN, is crucial to prevent double addition across the alkyne.
Reaction Scheme:
Caption: Hydroboration-oxidation of this compound to an aldehyde.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve a sterically hindered borane (e.g., 9-BBN dimer, 0.55 mmol) in dry THF.
-
Cool the solution to 0 °C and add this compound (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M NaOH), and then 30% hydrogen peroxide dropwise, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for several hours or until the oxidation is complete.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Quantitative Data for Hydroboration-Oxidation of Terminal Alkynes
| Alkyne | Borane Reagent | Oxidation Conditions | Solvent | Yield (%) | Reference |
| 1-Octyne | 9-BBN | H₂O₂, NaOH | THF | 80-90 | [3] |
| Phenylacetylene | Disiamylborane | H₂O₂, NaOH | THF | 75-85 | General Protocol |
| 5-Hexyn-1-ol | Catecholborane | H₂O₂, NaOH | THF | ~70 | General Protocol |
Mannich Reaction
The Mannich reaction is a three-component condensation involving an acidic proton (in this case, the terminal alkyne proton), an aldehyde (typically formaldehyde), and a secondary amine. This reaction provides a straightforward route to propargylamines, which are valuable synthetic intermediates.
Reaction Scheme:
References
Application Notes and Protocols: The Role of 3-Heptyn-1-ol in the Synthesis of Prostaglandin Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Heptyn-1-ol is a versatile seven-carbon acetylenic alcohol that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its utility in the pharmaceutical industry is particularly noteworthy, where it can be employed as a precursor for the construction of side chains in various therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for prostaglandins, a class of potent lipid compounds with diverse physiological effects. The protocols outlined herein describe a plausible synthetic route to a prostaglandin F2α analogue, demonstrating the strategic application of this compound.
Overview of the Synthetic Strategy
The overall strategy involves a convergent synthesis, where the core cyclopentane structure (derived from the Corey lactone) and the α- and ω-side chains are prepared separately and then coupled. This compound serves as a precursor to the ω-side chain.
The key stages of the synthesis are:
-
Synthesis of the Prostaglandin Core: Preparation of the Corey lactone diol, a common intermediate for many prostaglandins.
-
Synthesis of the ω-Side Chain Precursor from this compound: Conversion of this compound into a chiral propargyl alcohol, followed by its transformation into a vinylstannane or an organocuprate reagent.
-
Coupling of the ω-Side Chain: Conjugate addition of the ω-side chain to a cyclopentenone derived from the Corey lactone.
-
Introduction of the α-Side Chain: Wittig reaction of the resulting intermediate with a phosphorus ylide to install the α-side chain.
References
Application Notes and Protocols for the Oxidation of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of 3-heptyn-1-ol to its corresponding aldehyde, 3-heptynal, or carboxylic acid, 3-heptynoic acid. The choice of product is dependent on the oxidizing agent and reaction conditions employed. This document outlines three common and effective oxidation methods: Jones oxidation for the synthesis of the carboxylic acid, and Swern and Dess-Martin periodinane (DMP) oxidations for the synthesis of the aldehyde.
Introduction
The selective oxidation of primary alcohols is a cornerstone of organic synthesis. This compound possesses a primary alcohol functional group that can be oxidized to either an aldehyde or a carboxylic acid. The resulting products, 3-heptynal and 3-heptynoic acid, are valuable synthetic intermediates, particularly in the development of novel therapeutics and functional materials, due to the presence of the reactive alkyne moiety.
Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.[1] In contrast, strong oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid.[2] The choice of oxidant is critical for achieving the desired product with high yield and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the oxidation of primary alcohols using the described protocols. The exact yields and reaction times for this compound may vary and require optimization.
| Oxidation Method | Oxidizing Agent | Product | Typical Yield (%) | Typical Reaction Time (hours) |
| Jones Oxidation | Chromic acid (H₂CrO₄) | 3-Heptynoic acid | 85-95 | 1-3 |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 3-Heptynal | 90-98 | 0.5-2 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 3-Heptynal | 90-95 | 1-4 |
Experimental Protocols
Jones Oxidation for the Synthesis of 3-Heptynoic Acid
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[3][4]
Materials:
-
This compound
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange to green is typically observed.[4] Maintain the temperature below 20 °C.
-
Continue the addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears.
-
Remove the acetone via rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-heptynoic acid.
-
The product can be further purified by column chromatography or recrystallization.
Swern Oxidation for the Synthesis of 3-Heptynal
This protocol details the mild oxidation of a primary alcohol to an aldehyde.[5][6]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-heptynal can be purified by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation for the Synthesis of 3-Heptynal
This method provides a mild and selective oxidation of a primary alcohol to an aldehyde.[1][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-heptynal.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 3-Heptyn-1-ol in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptyn-1-ol is a versatile linear C7 bifunctional molecule incorporating both a primary alcohol and an internal alkyne. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.[1] The hydroxyl group provides a handle for esterification, etherification, oxidation, or conversion to a leaving group, while the internal alkyne is amenable to a wide range of transformations, such as stereoselective reduction, hydration, and carbon-carbon bond-forming reactions. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for reaction setup and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [2][3] |
| Molecular Weight | 112.17 g/mol | [3] |
| CAS Number | 14916-79-1 | [2][3][4] |
| Boiling Point | 80-82 °C at 15 mmHg | [4] |
| Density | 0.920 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.456 | |
| Appearance | Colorless to yellow liquid | [1] |
Applications in Complex Molecule Synthesis
The strategic placement of the hydroxyl and alkyne functionalities in this compound allows for its use in a variety of synthetic strategies aimed at increasing molecular complexity.
Precursor to Chiral Building Blocks via Stereoselective Reduction
The internal alkyne of this compound can be stereoselectively reduced to either a cis- or trans-alkene, providing access to valuable chiral synthons. For instance, reduction with Lindlar's catalyst typically affords the corresponding (Z)-alkenol, while dissolving metal reductions (e.g., Na/NH₃) yield the (E)-alkenol. These resulting allylic alcohols are key intermediates in the synthesis of various natural products and bioactive molecules.
Elaboration through Carbon-Carbon Bond Formation
The alkyne moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, to form more complex carbon skeletons.[5][6] These reactions are fundamental in modern organic synthesis for the construction of intricate molecular architectures from simpler precursors.
Experimental Protocols
The following section provides detailed experimental protocols for key transformations involving this compound and its derivatives.
Protocol 1: Stereoselective Reduction of this compound to (Z)-3-Hepten-1-ol
This protocol describes the partial hydrogenation of the alkyne in this compound to the corresponding cis-alkene using Lindlar's catalyst.
Reaction Scheme:
A schematic for the stereoselective reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 0.05 eq by weight)
-
Quinoline (1-2 drops per gram of catalyst)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound in anhydrous hexane, add Lindlar's catalyst and quinoline.
-
Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with hexane.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (Z)-3-Hepten-1-ol.
Expected Yield and Characterization:
Quantitative data for a representative stereoselective reduction is presented in Table 2.
| Substrate | Product | Catalyst | Solvent | Yield (%) | Spectroscopic Data |
| This compound | (Z)-3-Hepten-1-ol | Lindlar's Catalyst | Hexane | >95 | ¹H NMR, ¹³C NMR consistent with product |
Protocol 2: Palladium-Catalyzed Sonogashira Coupling of a this compound Derivative
This protocol outlines a general procedure for the Sonogashira coupling of a protected this compound derivative with an aryl halide, a key C-C bond-forming reaction.
Experimental Workflow:
Workflow for a Sonogashira cross-coupling reaction.
Materials:
-
Protected this compound (e.g., TBDMS ether) (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the protected this compound, aryl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Yields:
Yields for Sonogashira couplings are typically moderate to high, as shown in Table 3.
| Alkyne Substrate | Aryl Halide | Catalyst System | Solvent | Yield (%) |
| TBDMS-protected this compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | 75-90 |
Signaling Pathways and Biological Relevance
While this compound itself is not known to be biologically active, the complex molecules synthesized from it often have significant pharmacological properties. For example, derivatives of this compound can serve as precursors to prostaglandins and other eicosanoids, which are key signaling molecules in inflammation, pain, and other physiological processes. The general signaling pathway for prostaglandins involves their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, leading to downstream effects mediated by second messengers like cAMP.
A simplified prostaglandin signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of intricate carbon skeletons and the introduction of various functional groups. The protocols provided herein offer a starting point for researchers to utilize this building block in their synthetic endeavors, with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 3-heptyn-1-ol. This versatile building block is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The following sections detail common functionalization strategies, including conversion to ethers, esters, halides, and sulfonates, as well as protection and deprotection of the hydroxyl group.
Overview of Functionalization Strategies
The hydroxyl group of this compound can be transformed into a variety of other functional groups, enabling a wide range of subsequent chemical reactions. Key transformations include:
-
Etherification: Formation of an ether linkage (R-O-R') via reactions such as the Williamson ether synthesis.
-
Esterification: Conversion to an ester (R-O-C(=O)R') through reaction with a carboxylic acid or its derivative.
-
Halogenation: Replacement of the hydroxyl group with a halogen (Cl, Br) to create a reactive intermediate.
-
Sulfonylation: Transformation into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group for nucleophilic substitution reactions.
-
Protection/Deprotection: Introduction of a temporary protecting group to mask the reactivity of the hydroxyl group during other synthetic steps.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical quantitative data for the functionalization of this compound. Please note that yields are representative and can vary based on reaction scale and specific conditions.
Table 1: Etherification and Esterification
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | 1. NaH2. CH₃I | THF | 0 to rt | 2-4 | 85-95 |
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Toluene | Reflux | 4-8 | 70-85 |
| Acetylation | Acetic Anhydride, Pyridine | DCM | 0 to rt | 1-3 | 90-98 |
Table 2: Conversion to Halides and Sulfonates
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination | SOCl₂, Pyridine | DCM | 0 to rt | 2-4 | 80-90 |
| Bromination | PBr₃ | Diethyl Ether | 0 to rt | 2-4 | 75-85 |
| Tosylation | TsCl, Et₃N | DCM | 0 to rt | 3-6 | 85-95 |
| Mesylation | MsCl, Et₃N | DCM | 0 to rt | 2-4 | 90-98 |
Table 3: Protection and Deprotection of the Hydroxyl Group
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS Protection | TBDMSCl, Imidazole | DMF | rt | 2-4 | >95 |
| TBDMS Deprotection | TBAF (1M in THF) | THF | rt | 1-2 | >95 |
Experimental Protocols
Detailed methodologies for key functionalization reactions of this compound are provided below.
Protocol 1: Williamson Ether Synthesis of 1-methoxy-3-heptyne
This protocol describes the formation of a methyl ether from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-methoxy-3-heptyne.
Protocol 2: Fischer Esterification to Synthesize 3-Heptynyl Acetate
This protocol details the acid-catalyzed esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), a large excess of glacial acetic acid (e.g., 5-10 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield 3-heptynyl acetate.
Protocol 3: Conversion to 1-Chloro-3-heptyne using Thionyl Chloride
This protocol describes the conversion of the primary alcohol to an alkyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine (1.2 eq.).
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-chloro-3-heptyne, which can be purified by distillation under reduced pressure.
Protocol 4: Tosylation of this compound
This protocol details the conversion of the hydroxyl group to a p-toluenesulfonate (tosylate).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-heptynyl p-toluenesulfonate can be purified by recrystallization or flash column chromatography.
Protocol 5: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected this compound.
Protocol 6: Deprotection of 3-Heptynyl TBDMS Ether
This protocol details the removal of the TBDMS protecting group.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous THF.
-
Add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting this compound by flash column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in this document.
Caption: Reaction pathways for the functionalization of this compound.
Caption: Workflow for the protection and deprotection of this compound.
Application Notes and Protocols: 3-Heptyn-1-ol as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptyn-1-ol is a versatile seven-carbon acetylenic alcohol that serves as a valuable precursor in the synthesis of various fragrance compounds. Its terminal hydroxyl group and internal triple bond provide two reactive sites for a range of chemical transformations. This document outlines the application of this compound in the synthesis of a key fragrance ingredient, cis-3-Hepten-1-ol, known for its fresh, green, and floral aroma reminiscent of freshly cut grass. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to guide researchers in the effective utilization of this precursor.
Key Fragrance Compound from this compound: cis-3-Hepten-1-ol
The partial hydrogenation of the triple bond in this compound leads to the formation of cis-3-Hepten-1-ol, a fragrance compound with a desirable green and floral scent profile. The stereoselective nature of this transformation is crucial, as the cis-isomer possesses the characteristic and sought-after aroma.
Odor Profile of cis-3-Hepten-1-ol:
-
Green
-
Freshly-mowed grass
-
Herbaceous
-
Floral
Data Presentation
The following tables summarize the key properties of the precursor and the resulting fragrance compound, along with typical reaction outcomes.
Table 1: Physicochemical Properties of Precursor and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O | 112.17 | 80-82 °C at 15 mmHg |
| cis-3-Hepten-1-ol | C₇H₁₄O | 114.19 | 169-170 °C at 760 Torr |
Table 2: Typical Yields for the Synthesis of cis-3-Hepten-1-ol
| Starting Material | Product | Catalyst | Solvent | Reported Yield (%) | Reference |
| This compound | cis-3-Hepten-1-ol | Lindlar's Catalyst | Quinoline/Benzene | 97.0 | [1] |
Table 3: Spectroscopic Data for cis-3-Hepten-1-ol
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to olefinic protons, methylene groups adjacent to the double bond and hydroxyl group, and the terminal methyl group. |
| ¹³C NMR | Resonances for the sp² hybridized carbons of the double bond, as well as the sp³ carbons of the alkyl chain and the carbon bearing the hydroxyl group. |
| IR | Characteristic absorptions for O-H stretching (broad), C-H stretching (sp² and sp³), and C=C stretching. |
| MS | Molecular ion peak and fragmentation pattern consistent with the structure of cis-3-Hepten-1-ol. |
Experimental Protocols
The primary method for converting this compound to cis-3-Hepten-1-ol is through a stereoselective partial hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst.
Protocol 1: Synthesis of cis-3-Hepten-1-ol via Partial Hydrogenation
This protocol describes the selective hydrogenation of this compound to cis-3-Hepten-1-ol using Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead)
-
Quinoline (as a catalyst poison enhancer, optional but recommended)
-
Solvent (e.g., Benzene, Hexane, or Ethanol)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a hydrogenation bottle), dissolve this compound in the chosen solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne. For enhanced selectivity, a small amount of quinoline can be added.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere.
-
Reaction Execution: Pressurize the system with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring. The reaction is typically conducted at room temperature.
-
Monitoring: Monitor the progress of the reaction by observing hydrogen uptake. For more precise monitoring, aliquots can be taken (carefully, after depressurizing and purging with an inert gas) and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to determine the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction to the corresponding alkane (1-heptanol).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the heterogeneous Lindlar's catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude cis-3-Hepten-1-ol can be purified further by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Visualizations
Synthesis Pathway of cis-3-Hepten-1-ol
References
Application Notes and Protocols: The Grignard Reaction with 3-Heptyn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the Grignard reaction involving 3-Heptyn-1-ol. It outlines the primary acid-base reaction pathway due to the presence of a hydroxyl group and presents a conceptual protocol for its deprotonation. Furthermore, it details a synthetic strategy to utilize this compound as a precursor for more complex molecular synthesis through the formation of a Grignard reagent after appropriate functional group modification. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in their synthetic endeavors.
Introduction: Understanding Reactivity
Grignard reagents (R-Mg-X) are among the most powerful and versatile tools in synthetic organic chemistry, renowned for their ability to form new carbon-carbon bonds.[1][2] They are characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom.[3] However, this polarization also makes Grignard reagents exceptionally strong bases.[4][5]
When a Grignard reagent is introduced to a molecule containing acidic protons, such as an alcohol, a rapid acid-base reaction typically precedes any nucleophilic attack.[2][6] this compound possesses a primary alcohol functional group, making its hydroxyl proton the most reactive site for a Grignard reagent. The internal alkyne in the 3-position is not reactive towards Grignard reagents.[7] This document will first describe this primary acid-base reaction and then outline a protocol for using this compound as a building block in a multi-step Grignard synthesis.
Primary Reaction: Deprotonation of this compound
The most direct reaction between a Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) and this compound is the deprotonation of the alcohol to form a magnesium alkoxide and the corresponding alkane from the Grignard reagent. This reaction is extremely fast and exothermic.
Reaction: CH3(CH2)2-C≡C-(CH2)2-OH + R-MgX → CH3(CH2)2-C≡C-(CH2)2-OMgX + R-H
This reaction can be used to intentionally form the alkoxide, or it can be an undesired side reaction if the goal is to react the Grignard reagent with another part of the molecule.[4]
Caption: Acid-base reaction of this compound with a Grignard reagent.
Experimental Protocol: Deprotonation of this compound
This protocol describes the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the oven-dried glassware, including the round-bottom flask, dropping funnel, and condenser. Ensure the system is under a positive pressure of an inert gas. All glassware must be scrupulously dry to prevent quenching the Grignard reagent.[8]
-
Reagent Preparation: In the flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of the alcohol. Vigorous gas evolution (methane) should be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure the reaction is complete.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and to protonate the alkoxide.[9]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the product.
Synthetic Application: this compound as a Precursor
To use the carbon skeleton of this compound in a C-C bond-forming Grignard reaction, the hydroxyl group must first be converted into a group suitable for Grignard reagent formation, typically a halide. The resulting organohalide can then be reacted with magnesium metal to form the corresponding Grignard reagent, which is then used in subsequent reactions with electrophiles like aldehydes or ketones.
Caption: Synthetic workflow for converting this compound into a tertiary alcohol via a Grignard reaction.
Conceptual Protocol: Multi-step Synthesis
This protocol outlines the key stages for synthesizing a tertiary alcohol starting from this compound.
Stage A: Halogenation of this compound
-
Objective: To convert the primary alcohol into a primary alkyl bromide.
-
Method: React this compound with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for chlorination, typically in an appropriate solvent like diethyl ether or dichloromethane at low temperatures (e.g., 0 °C).[10] Subsequent purification by distillation is required to isolate the 1-bromo-3-heptyne.
Stage B: Formation of the Grignard Reagent
-
Objective: To prepare 3-heptynylmagnesium bromide.
-
Method: Under strictly anhydrous conditions and an inert atmosphere, react the purified 1-bromo-3-heptyne with magnesium turnings in anhydrous diethyl ether or THF.[5][11] Initiation of the reaction can be facilitated by adding a small crystal of iodine or by gentle warming.[11][12] Successful formation is indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.[12]
Stage C: Reaction with an Electrophile (Ketone)
-
Objective: To form a new carbon-carbon bond.
-
Method: Cool the freshly prepared Grignard reagent solution to 0 °C. Add a solution of a ketone (e.g., acetone) in anhydrous ether dropwise.[13] The reaction is typically exothermic. After the addition, the mixture is stirred to ensure complete reaction.
Stage D: Acidic Workup and Product Isolation
-
Objective: To protonate the intermediate alkoxide and isolate the final alcohol product.
-
Method: Quench the reaction by slowly adding it to a cold solution of aqueous acid (e.g., dilute HCl or H₂SO₄) or saturated ammonium chloride.[6] Separate the organic layer, extract the aqueous layer with ether, combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent. The crude product can then be purified by column chromatography or distillation.
Data Presentation
Systematic recording of experimental data is crucial for reproducibility and optimization. The following table provides a template for logging experimental parameters and results.
| Experiment ID | Grignard Reagent | Substrate | Stoichiometry (eq.) | Reaction Temp. (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (by NMR/GC, %) |
| EXP-001 | MeMgBr | This compound | 1.1 | 0 → 25 | 0.5 | - | - |
| EXP-002 | 3-Heptynyl-MgBr | Acetone | 1.0 | 0 → 25 | 1.0 | Enter Data | Enter Data |
| EXP-003 | 3-Heptynyl-MgBr | Cyclohexanone | 1.0 | 0 → 25 | 1.0 | Enter Data | Enter Data |
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric, especially in concentrated forms. They react violently with water and other protic sources. All manipulations must be performed under a dry, inert atmosphere.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Always perform this step slowly and with adequate cooling to control the reaction rate.
Conclusion
The reaction of a Grignard reagent with this compound is dominated by the acidic nature of the hydroxyl proton, leading to a rapid acid-base reaction. While this can be a limitation, it can also be strategically employed. For applications requiring carbon-carbon bond formation using the 3-heptyne backbone, a functional group interconversion from an alcohol to a halide is a necessary first step. The subsequent formation of the 3-heptynyl Grignard reagent opens up a wide array of synthetic possibilities, allowing for the construction of more complex molecules, which is of significant interest to researchers in materials science and drug development.
References
- 1. byjus.com [byjus.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. server.ccl.net [server.ccl.net]
- 10. m.youtube.com [m.youtube.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Sonogashira Coupling Reactions Using 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4][5][6] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction using 3-heptyn-1-ol, a valuable building block in the synthesis of various organic molecules. The resulting products, substituted alkynyl alcohols, can serve as key intermediates in the development of novel therapeutic agents and other advanced materials.
Reaction Principle and Mechanism
The Sonogashira reaction involves the coupling of a terminal alkyne (in this case, after isomerization of this compound to the terminal alkyne hept-6-yn-1-ol) with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a copper(I) salt (typically CuI), and an amine base.[1][7][8] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. This is often the rate-limiting step.[1]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[9]
Core Components of the Reaction
A typical Sonogashira coupling reaction consists of the following key components:[8]
-
Terminal Alkyne: The substrate providing the sp-hybridized carbon. In this context, this compound would first need to be isomerized to its terminal alkyne isomer, hept-6-yn-1-ol, to participate in the coupling.
-
Aryl or Vinyl Halide: The electrophilic coupling partner. The reactivity order is generally I > Br > Cl > OTf.[1]
-
Palladium Catalyst: A palladium(0) source is required. Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands.[2]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which accelerates the reaction.[1] Copper-free versions of the Sonogashira reaction have also been developed.[4]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used to deprotonate the terminal alkyne.[8]
-
Solvent: A variety of solvents can be used, with common choices including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[10]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for hept-6-yn-1-ol (derived from this compound).
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard procedure for the coupling of an aryl iodide or bromide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
Hept-6-yn-1-ol (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add hept-6-yn-1-ol to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).
Materials:
-
Aryl halide (1.0 mmol)
-
Hept-6-yn-1-ol (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
A suitable base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in the solvent and stir for 10-15 minutes to preform the catalyst.
-
Add the aryl halide and the base to the reaction mixture.
-
Add hept-6-yn-1-ol and heat the reaction to an appropriate temperature (e.g., 50-80 °C), depending on the reactivity of the aryl halide.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off any insoluble salts.
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for Sonogashira coupling reactions with substrates analogous to this compound, providing a baseline for optimization.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 2 | 4-Bromotoluene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 12 | 88 |
| 3 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF | RT | 3 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (8) | None | Cs₂CO₃ | Dioxane | 80 | 16 | 75 |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Sonogashira coupling experiment.
Applications in Drug Development
The Sonogashira coupling is a cornerstone in medicinal chemistry for the synthesis of complex molecular architectures.[4] The ability to form a C(sp²)-C(sp) bond allows for the introduction of rigid alkynyl linkers and the construction of diverse molecular scaffolds. Products derived from the coupling of this compound analogues can be further functionalized to generate libraries of compounds for screening against various biological targets. The alkyne moiety itself can be a key pharmacophore or can be subsequently transformed into other functional groups, such as Z-alkenes or alkanes, providing access to a wide range of molecular diversity.[4] This reaction has been instrumental in the synthesis of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Heptyn-1-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is a versatile alkyne alcohol used in various fields, including pharmaceuticals and organic synthesis.[1] Common synthetic strategies include:
-
Alkylation of a protected propargyl alcohol: This involves protecting the hydroxyl group of propargyl alcohol, followed by deprotonation and alkylation with a suitable butyl halide, and subsequent deprotection.[2]
-
Reaction of an acetylide with an epoxide: A pentynylide anion (generated from 1-pentyne) can be reacted with ethylene oxide in a ring-opening reaction to yield this compound. This method is effective for creating primary alcohols with two additional carbons.[3][4]
-
Grignard reaction with an epoxide: A pentynyl Grignard reagent can be reacted with ethylene oxide. This is a common and effective method for forming carbon-carbon bonds and producing primary alcohols.[3][4]
Q2: I am observing a very low yield in my synthesis. What are the general factors I should investigate first?
A2: Low yields in organic synthesis can arise from several factors. Key areas to scrutinize include:
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions involving organometallic reagents like Grignard reagents or n-butyllithium.[2]
-
Reaction Conditions: Temperature, reaction time, and the rate of reagent addition can significantly impact the yield. These parameters should be carefully controlled and optimized for your specific reaction.[2]
-
Inert Atmosphere: For reactions involving air- and moisture-sensitive reagents, maintaining a properly inert atmosphere (e.g., using argon or nitrogen) is critical.
-
Purification Process: Product loss during workup and purification steps can significantly reduce the final yield. Review your extraction and chromatography techniques.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification of alkynols like this compound typically involves standard organic chemistry techniques. After an aqueous workup to remove water-soluble impurities, the crude product is usually purified by:
-
Distillation: Given its boiling point of 80-82 °C at 15 mmHg, vacuum distillation can be an effective method for purification, especially on a larger scale.[5]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be adjusted to achieve optimal separation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Scenario 1: Synthesis via Grignard Reagent and Ethylene Oxide
Problem: Low yield of this compound.
Q: My Grignard reagent formation appears to be unsuccessful or sluggish. What could be the cause? A: The formation of the Grignard reagent (pentynylmagnesium bromide) is critical. Common issues include:
-
Presence of Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.
-
Purity of Magnesium: Use high-purity magnesium turnings. It can be beneficial to activate the magnesium surface by crushing it gently under an inert atmosphere before the reaction.
-
Initiation Difficulty: The reaction may be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
Q: The reaction of the Grignard reagent with ethylene oxide is incomplete. How can I drive it to completion? A:
-
Temperature Control: The addition of ethylene oxide to the Grignard reagent should be done at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction. After the addition, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., overnight) can help ensure completion.[2]
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It can be bubbled directly into the reaction mixture or added as a solution in an anhydrous solvent like THF. Ensure a slight excess of ethylene oxide is used.[2]
Q: I am observing significant byproducts. What are they likely to be? A:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a dimer. Slow addition of the alkyl halide during the Grignard formation can minimize this.
-
Reaction with Solvent: At higher temperatures, the Grignard reagent can react with ethereal solvents like THF.
-
Side reactions of ethylene oxide: Under acidic conditions (which can arise from adventitious moisture), ethylene oxide can polymerize.
Scenario 2: Synthesis via Alkylation of Protected Propargyl Alcohol
Problem: Low overall yield after the multi-step synthesis.
Q: The initial protection of propargyl alcohol with DHP is incomplete. How can I improve this step? A:
-
Catalyst Activity: Ensure the acid catalyst used (e.g., PPTS or p-TsOH) is active.[2]
-
Reagent Stoichiometry: Use a slight excess of dihydropyran (DHP) to ensure the complete consumption of the alcohol.[2]
Q: The alkylation of the protected alcohol is giving a low yield. What are the common pitfalls? A:
-
Incomplete Deprotonation: Ensure a strong enough base (like n-BuLi) is used and that it is freshly titrated to know its exact concentration. The deprotonation should be carried out at a low temperature (-78 °C) to prevent side reactions.[2]
-
Side Reactions of the Alkylating Agent: The alkylating agent (e.g., 1-bromobutane) should be added slowly at low temperature to minimize elimination side reactions.[2]
Q: The final deprotection step is not yielding the desired product efficiently. A:
-
Insufficient Catalyst or Time: If the deprotection is acid-catalyzed (e.g., with p-TsOH in methanol), ensure a sufficient amount of catalyst is used and allow adequate reaction time. Gentle warming can sometimes be applied to speed up the reaction.[2]
Data Presentation
Optimizing reaction parameters is key to maximizing yield. The following table provides a summary of how different experimental variables can influence the outcome of the Grignard-based synthesis of this compound.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Solvent Quality | Technical grade THF | Anhydrous THF (distilled from Na/benzophenone) | Higher Yield | Grignard reagents are destroyed by water. |
| Temperature | Addition at room temp. | Addition of ethylene oxide at 0 °C, then warm to RT | Higher Yield, Fewer Byproducts | Controls exothermicity and reduces side reactions.[2] |
| Reagent Addition | Rapid addition of alkyl halide | Slow, dropwise addition of alkyl halide | Higher Yield | Minimizes Wurtz coupling and controls the reaction rate. |
| Atmosphere | Standard laboratory air | Inert atmosphere (Argon or Nitrogen) | Higher Yield | Prevents reaction of the Grignard reagent with O₂ and H₂O. |
| Reaction Time | 2 hours | 12 hours (overnight) | Higher Yield | Ensures the reaction goes to completion.[2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-pentyne and ethylene oxide via a Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
1-Pentyne
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of ethyl bromide in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Once the Grignard reagent formation has started, add a solution of 1-pentyne in the anhydrous solvent dropwise. The reaction will evolve ethane gas. Stir the mixture at room temperature for 1-2 hours after the addition is complete to form the pentynylmagnesium bromide.
-
-
Reaction with Ethylene Oxide:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in the anhydrous solvent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Purification of 3-Heptyn-1-ol
Welcome to the technical support center for the purification of 3-Heptyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical impurities found in crude this compound?
Impurities can vary depending on the synthetic route. If prepared via a Grignard reaction, common impurities may include unreacted starting materials (e.g., 1-pentyne, ethylene oxide), byproducts from side reactions (e.g., Wurtz coupling products), and residual solvents from the workup (e.g., diethyl ether, THF).
Q3: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source(s) |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | 80-82 °C at 15 mmHg | |
| Density | 0.920 g/mL at 25 °C | |
| Refractive Index | n20/D 1.456 | |
| Appearance | Clear, colorless to yellow liquid |
Q4: Is this compound thermally stable?
Acetylenic alcohols can be sensitive to high temperatures, potentially leading to decomposition or polymerization. Therefore, it is highly recommended to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.
Troubleshooting Guides
Fractional Distillation
Issue 1: The compound is not distilling at the expected temperature and pressure.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system.
-
Solution: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use freshly greased joints to ensure a good seal.
-
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]
-
-
Possible Cause: The heating rate is too low.
-
Solution: Gradually increase the heating mantle temperature. A rule of thumb is that the distilling pot needs to be about 30°C hotter than the column head.[2]
-
Issue 2: The distillation is very slow, or the compound is refluxing in the column but not distilling over.
-
Possible Cause: Insufficient heating or heat loss from the column.
-
Solution: Increase the heating mantle temperature. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss, which is particularly important in a fume hood with high airflow.[3]
-
-
Possible Cause: The fractionating column is too long for the amount of material.
-
Solution: Use a shorter fractionating column or a simple distillation apparatus if the boiling points of the components are sufficiently different.
-
Issue 3: The distillate is impure.
-
Possible Cause: The heating rate is too high.
-
Solution: Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column. A slow and steady distillation rate is key to good separation.[1]
-
-
Possible Cause: The fractionating column is not efficient enough.
-
Solution: Use a longer or more efficient fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[1]
-
-
Possible Cause: Fractions were not changed at the appropriate time.
-
Solution: Monitor the temperature at the distillation head closely. A stable temperature indicates a pure fraction is distilling. Change the receiving flask when the temperature begins to rise or fall significantly.
-
Column Chromatography
Issue 1: The compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For a common system like ethyl acetate/hexane, increase the proportion of ethyl acetate.
-
Issue 2: The compound runs with the solvent front on the TLC plate.
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Issue 3: The spots on the TLC plate are streaky.
-
Possible Cause: The sample is overloaded on the TLC plate.
-
Solution: Apply a smaller spot of the sample to the TLC plate.
-
-
Possible Cause: The compound is highly polar and interacting strongly with the silica gel.
-
Solution: Add a small amount of a more polar solvent, like methanol, or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape, depending on the nature of the compound.
-
Issue 4: Poor separation of the compound from impurities during column chromatography.
-
Possible Cause: The solvent system is not optimized.
-
Solution: Perform a thorough TLC analysis with various solvent systems to find an eluent that gives good separation between your product and the impurities (ideally, a ΔRf of at least 0.2).
-
-
Possible Cause: The column was packed improperly.
-
Solution: Ensure the column is packed uniformly without any air bubbles or channels. A well-packed column is crucial for good separation.
-
-
Possible Cause: The sample was loaded incorrectly.
-
Solution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Experimental Protocols
Fractional Distillation of this compound
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Ensure all glassware is dry and all joints are properly greased and sealed.
-
Connect the apparatus to a vacuum source with a trap in between.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Once the pressure is stable, begin heating the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect a forerun fraction, which may contain lower-boiling impurities.
-
When the temperature at the distillation head stabilizes near the boiling point of this compound at the working pressure (approx. 80-82 °C at 15 mmHg), collect the main fraction in a clean receiving flask.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.
-
Stop the distillation by removing the heat source first, then slowly releasing the vacuum.
-
Column Chromatography of this compound
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexane.
-
Test various ratios (e.g., 1:9, 2:8, 3:7 ethyl acetate:hexane) to achieve an Rf value of approximately 0.3 for this compound, with good separation from impurities.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of sample to be purified.
-
Secure the column vertically and add a small plug of glass wool or cotton to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the chosen solvent system until the packing is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting decision tree for fractional distillation.
References
Technical Support Center: Troubleshooting Byproducts in Reactions of 3-Heptyn-1-ol
Welcome to the technical support center for 3-Heptyn-1-ol, a versatile building block in pharmaceutical, agrochemical, and materials science applications.[1][2] Its bifunctional nature, containing both a primary alcohol and an internal alkyne, allows for a wide range of chemical transformations. However, this same reactivity can lead to undesired byproducts if reaction conditions are not precisely controlled.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice in a practical question-and-answer format, focusing on the causality behind byproduct formation and offering field-proven strategies for mitigation.
Section 1: Troubleshooting Alkyne Reduction Reactions
The partial reduction of the alkyne in this compound is a common synthetic step to access either the (Z)- or (E)-alkene. However, selectivity is a major challenge.
FAQ 1: Over-reduction during Lindlar Catalysis
Question: I am attempting to synthesize (Z)-3-Hepten-1-ol via catalytic hydrogenation of this compound using Lindlar's catalyst, but my post-reaction analysis (GC-MS, ¹H NMR) shows a significant amount of 3-Heptanol. What is causing this over-reduction, and how can I prevent it?
Answer: This is a classic case of catalyst over-activity or prolonged reaction time. Lindlar's catalyst is a "poisoned" palladium catalyst, designed to be selective for the reduction of alkynes to cis-alkenes without reducing the resulting alkene to an alkane.[3][4][5] The poisoning agents, typically lead acetate and quinoline, deactivate the most reactive sites on the palladium surface.[6] If the catalyst is too "fresh" or the poisoning is insufficient, it will behave like a standard Pd/C catalyst and fully hydrogenate the substrate.
Causality and Mitigation Strategies:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Catalyst Over-activity | The catalyst has too many active sites available, enabling the adsorption and subsequent reduction of the intermediate (Z)-3-Hepten-1-ol.[7] | 1. Catalyst Conditioning: Before adding the substrate, stir the catalyst in the solvent under a hydrogen atmosphere for 15-30 minutes. This can help moderate its activity. 2. Additional Poisoning: Add a small amount of extra quinoline (e.g., 0.1-0.5 mol% relative to the catalyst) to the reaction mixture. |
| Excessive Hydrogen Pressure | High H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction towards the more thermodynamically stable alkane. | Use a balloon filled with H₂ to maintain a pressure of approximately 1 atm. Avoid using high-pressure hydrogenation vessels for this specific transformation. |
| Prolonged Reaction Time | Once the starting alkyne is consumed, the catalyst will begin to reduce the alkene, albeit at a slower rate. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is no longer detectable. |
| Inefficient Agitation | Poor mixing can create localized areas of high hydrogen concentration and lead to over-reduction on catalyst particles that are not well-dispersed. | Ensure vigorous stirring to maintain a homogeneous slurry and uniform hydrogen distribution. |
Below is a troubleshooting workflow to diagnose and solve over-reduction issues.
Caption: Troubleshooting logic for over-reduction in Lindlar hydrogenations.
FAQ 2: Byproducts in Dissolving Metal Reductions
Question: My reduction of this compound with sodium in liquid ammonia is giving a low yield of the desired (E)-3-Hepten-1-ol and a significant amount of unreacted starting material. What are the common pitfalls with this reaction?
Answer: The dissolving metal reduction is a powerful method for generating trans-alkenes.[8][9] The mechanism involves single electron transfers from sodium atoms to the alkyne, creating a radical anion intermediate.[10][11] The stereochemical outcome is determined by the greater stability of the trans-vinyl radical intermediate.[11] However, the reaction is highly sensitive to moisture and temperature.
Common Issues and Solutions:
-
Moisture Contamination: Sodium reacts violently with water. Any moisture in the ammonia, solvent, or glassware will consume the sodium, preventing it from reducing the alkyne.
-
Solution: Ensure all glassware is oven-dried. Use freshly distilled liquid ammonia or ammonia from a cylinder passed through a drying agent.
-
-
Incorrect Temperature: The reaction is typically run at the boiling point of ammonia (-33 °C). If the temperature is too high, the ammonia will evaporate, and the solvated electrons responsible for the reduction will not form effectively.
-
Solution: Use a dry ice/acetone or dry ice/isopropanol bath to maintain the temperature between -40 °C and -78 °C.
-
-
Insufficient Sodium: At least two equivalents of sodium are required per equivalent of alkyne to provide the two electrons needed for the reduction.
-
Solution: Use a slight excess of sodium (e.g., 2.2-2.5 equivalents). The persistence of a deep blue color in the reaction mixture indicates the presence of unreacted solvated electrons and that the reducing agent is still active.[8]
-
-
Formation of Sodium Amide (NaNH₂): While NaNH₂ is a byproduct of the protonation steps, it can also be formed from impurities.[12] It is a strong base and can potentially cause side reactions, though this is less of a concern for internal alkynes compared to terminal ones.
Section 2: Troubleshooting Alkyne Oxidation & Cleavage Reactions
Ozonolysis is a common method to cleave the triple bond of this compound, which should yield propanoic acid and 3-hydroxypropanoic acid after an appropriate workup.
FAQ 3: Unexpected Products from Ozonolysis
Question: I performed ozonolysis on this compound, but instead of the expected carboxylic acids, I isolated a complex mixture that seems to include dicarbonyl compounds. What went wrong?
Answer: The outcome of an ozonolysis reaction is critically dependent on the workup conditions that follow the initial reaction with ozone.[13] For alkynes, the intermediate ozonide is highly unstable and rearranges. The subsequent cleavage products must be processed correctly to yield the desired functional groups.
The Critical Role of the Workup:
| Workup Type | Reagents | Expected Products for this compound | Common Byproducts/Issues |
| Oxidative Workup | Hydrogen Peroxide (H₂O₂) | Propanoic acid + 3-Hydroxypropanoic acid | If the reaction is incomplete, you may see α-diketone intermediates. If the oxidizing agent is too harsh, it could potentially oxidize the primary alcohol to a carboxylic acid, leading to propanedioic acid. |
| Reductive Workup | Zinc/Water (Zn/H₂O) or Dimethyl Sulfide (DMS) | Propanoic acid + 3-Hydroxypropanoic acid.[14] | This is less common for alkynes, as the goal is usually cleavage to carboxylic acids. Using reductive conditions designed for alkenes can lead to the formation of α-diketones (in this case, heptane-3,4-dione-1-ol) if the cleavage is incomplete.[15] |
Troubleshooting Protocol:
-
Verify Ozone Delivery: Ensure ozone is bubbling through the solution until a persistent blue color appears, indicating an excess of ozone and complete consumption of the starting material.[13]
-
Control Temperature: Perform the ozonolysis at a low temperature (typically -78 °C) to control the exothermic reaction and prevent unwanted side reactions.
-
Select the Correct Workup: For the conversion of an internal alkyne to two carboxylic acids, a subsequent oxidative workup with H₂O₂ is the standard and most reliable method.[15]
The reaction pathway below illustrates how different workup conditions can lead to different product profiles.
Caption: Ozonolysis pathways based on workup conditions.
Section 3: Mitigating Byproducts from Hydroxyl Group Reactivity
To perform selective chemistry on the alkyne, the primary alcohol often needs to be protected. Incomplete protection or side reactions during deprotection are common sources of byproducts.
FAQ 4: Incomplete Alcohol Protection
Question: I protected the hydroxyl group of this compound as a silyl ether before attempting a coupling reaction at the alkyne. However, my final product is contaminated with starting material and other impurities. Why?
Answer: This issue almost always stems from incomplete protection of the hydroxyl group.[16] If even a small percentage of the alcohol remains unprotected, it will compete in subsequent reactions, leading to a difficult-to-separate mixture of products. The free hydroxyl group can interfere with organometallic reagents, act as a competing nucleophile, or be sensitive to basic/acidic conditions.
A Self-Validating Protocol for Protection:
-
Reaction: Protect the alcohol using a standard procedure (e.g., TBDMSCl, imidazole in DMF).
-
Monitoring: After the recommended reaction time, take an aliquot and analyze it by TLC. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates progress.
-
Validation (Crucial Step): Before proceeding to the next synthetic step, you must confirm 100% conversion.
-
Purification: Perform a workup and purify the crude product via flash column chromatography.
-
Characterization: Obtain a ¹H NMR spectrum of the purified material. The complete disappearance of the broad -OH peak and the appearance of the protecting group signals (e.g., t-butyl and dimethyl signals for TBDMS) confirms the reaction is complete.
-
-
Execution: Only once the protection is confirmed should you proceed with the next reaction.
The use of protecting groups should be a deliberate, validated step, not an assumed one. Choosing an orthogonal protecting group strategy is vital if multiple deprotection steps are required in a longer synthesis.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Khan Academy [khanacademy.org]
- 4. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrogenation of Alkynes with Sodium in Liquid Ammonia [quimicaorganica.org]
- 12. quora.com [quora.com]
- 13. byjus.com [byjus.com]
- 14. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 15. Ozonolysis of Alkenes & Alkynes: Ozonolysis Mechanism | AESL [aakash.ac.in]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Protective Groups [organic-chemistry.org]
Technical Support Center: Alkyne Alcohol Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during alkyne alcohol reactions.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider a systematic approach to troubleshooting. The following workflow outlines a general strategy for identifying and resolving experimental challenges.
Caption: A general workflow for troubleshooting unexpected outcomes in chemical reactions.
FAQs: Coupling Reactions (Sonogashira, Glaser-Hay)
This section addresses frequently encountered issues in popular cross-coupling reactions involving alkyne alcohols.
Question 1: My Sonogashira coupling reaction is resulting in a low yield of the desired cross-coupled product and a significant amount of a symmetrical diyne byproduct. What is happening and how can I fix it?
Answer: You are likely observing alkyne homocoupling (also known as Glaser coupling), a common side reaction in Sonogashira couplings.[1][2] This occurs when two molecules of your terminal alkyne react with each other. The primary causes are the presence of oxygen and the copper(I) co-catalyst.[2]
Here are several strategies to minimize or prevent homocoupling:
-
Exclude Oxygen: Run the reaction under a strictly inert atmosphere (argon or nitrogen).[2] Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[2]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to completely avoid the Glaser coupling side reaction.[1][2]
-
Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling.[2][3] Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[1][3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1][2]
Caption: Competing pathways in Sonogashira coupling reactions.
Question 2: I am performing a Glaser-Hay coupling to create a symmetrical diyne, but the reaction is sluggish and yields are poor. How can I optimize this reaction?
Answer: Poor yields in Glaser-Hay couplings can often be attributed to catalyst deactivation, insufficient oxidation, or suboptimal reaction conditions. Here's how to troubleshoot:
-
Catalyst and Ligand: The choice of copper(I) salt and ligand is crucial. A common and effective system is CuCl with N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][5] Ensure your catalyst and ligand are fresh and handled under appropriate conditions.
-
Oxidant: The Glaser coupling is an oxidative homocoupling.[1] While air or oxygen is often used, controlling the rate of oxidation can be important. Slow addition of the oxidant may improve results.[1]
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[3] It is important to find the optimal temperature for your specific substrates.
-
Solvent: The solvent can influence catalyst solubility and reactivity.[3] Common solvents include THF, toluene, and DMF.[3]
-
Microwave Heating: Microwave irradiation can sometimes accelerate the reaction and improve yields, particularly for solid-supported Glaser-Hay reactions.[5][6]
-
| Condition | Recommendation | Rationale |
| Catalyst System | Cu(I) salt (e.g., CuI, CuCl) with a bidentate nitrogenous ligand (e.g., TMEDA) | The ligand stabilizes the copper catalyst and promotes the desired coupling.[4][5] |
| Atmosphere | Controlled supply of oxygen or air | The reaction is an oxidative coupling and requires an oxidant.[1] |
| Temperature | Optimize for specific substrates | Balance reaction rate with catalyst stability.[3] |
| Concentration | High dilution for intramolecular cyclization | Favors intramolecular reactions over intermolecular polymerization.[1] |
Experimental Protocol: Optimized Glaser-Hay Bioconjugation
This protocol is adapted for biological applications and demonstrates key optimization principles.[4]
-
To a sterile 1.5 mL microcentrifuge tube, add 5 µL of a vigorously shaken solution of CuI (500 mM in H₂O) and 5 µL of TMEDA (500 mM in H₂O).
-
Mix the two solutions thoroughly by pipetting.
-
Add 30 µL of a protein solution containing a terminal alkyne unnatural amino acid (e.g., GFP/pPrF; pH = 6.0, ~1 mg/mL) and 20 µL of an alkyne-functionalized molecule (e.g., AlexaFluor-488 Alkyne, 1 mM in DMSO).
-
Incubate the reaction at room temperature (22 °C) for 4 hours.
-
Remove excess reactants by buffer exchange using a spin concentrator column.
FAQs: Alkyne Alcohol Protection and Side Reactions
This section covers common questions regarding the stability of alkyne alcohols and the use of protecting groups.
Question 3: My reaction is giving unexpected ketone or aldehyde byproducts. What could be the cause?
Answer: The formation of ketones or aldehydes from alkyne alcohols suggests that either a Meyer-Schuster rearrangement or hydration of the alkyne has occurred.
-
Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds.[7][8] If your reaction conditions are acidic, this pathway may be favored.[8] To avoid this, maintain neutral or basic conditions unless the rearrangement is the desired transformation.
-
Alkyne Hydration: The addition of water across the alkyne bond, typically under acidic conditions, will form an enol that tautomerizes to a more stable ketone or aldehyde.[9] To prevent this, use anhydrous solvents and avoid acidic workups if possible.
Caption: Potential side reactions of propargyl alcohols in acidic media.
Question 4: When should I use a protecting group for my alkyne alcohol, and which one should I choose?
Answer: A protecting group for the terminal alkyne is necessary when the acidic alkyne proton could interfere with the desired reaction.[1][10] This is particularly important when using strong bases or organometallic reagents that can deprotonate the alkyne. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used.[1]
The choice of protecting group depends on the stability required and the conditions for deprotection.
| Protecting Group | Common Deprotection Conditions | Notes |
| Trimethylsilyl (TMS) | Mildly basic (e.g., K₂CO₃ in MeOH) or with fluoride sources (e.g., TBAF) | Can be cleaved under relatively mild conditions.[10] |
| Triethylsilyl (TES) | Fluoride sources (e.g., TBAF) or acidic conditions | More stable than TMS. |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride sources (e.g., TBAF) | Offers greater steric hindrance and stability compared to TMS.[10] |
| Triisopropylsilyl (TIPS) | Fluoride sources (e.g., TBAF) | Very bulky and stable, requiring more forcing conditions for removal.[1] |
Experimental Protocol: TMS Protection of a Terminal Alkyne
-
Dissolve the terminal alkyne in an anhydrous solvent such as THF or dichloromethane.
-
Add a base, typically a tertiary amine like triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the TMS-protected alkyne by column chromatography if necessary.
FAQs: Other Alkyne Alcohol Reactions
This section provides troubleshooting for less common but important reactions.
Question 5: My A3 coupling reaction (aldehyde, alkyne, amine) is not working well. What are the key parameters to optimize?
Answer: The A3 coupling is a powerful three-component reaction to form propargylamines.[11] If you are experiencing issues, consider the following:
-
Catalyst: Copper(I) salts are most commonly used.[11] Ensure your catalyst is active and consider screening different copper sources (e.g., CuI, CuBr, CuCl).
-
Solvent: The choice of solvent can be critical. While many solvents can be used, polar aprotic solvents like DMF or DMSO often work well. Some protocols even allow for the reaction to be performed in water.[11]
-
Reaction Mechanism Steps: The reaction involves the in-situ formation of an imine or iminium ion from the aldehyde and amine, and the formation of a copper acetylide.[11] Any issues with these steps will inhibit the reaction.
-
Ensure your aldehyde and amine are pure and reactive.
-
The alkyne must be terminal to form the necessary acetylide.
-
Caption: Key steps in the A3 coupling reaction mechanism.
Question 6: I am attempting to add a terminal alkyne to an aldehyde, but the reaction is not proceeding. What are some common issues?
Answer: The addition of terminal alkynes to carbonyls typically requires the deprotonation of the alkyne to form a potent nucleophile. If this reaction is failing, consider these points:
-
Base: A strong base is usually required to deprotonate the terminal alkyne (pKa ~25). Common bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or a Grignard reagent.[12] Ensure your base is fresh and handled under anhydrous conditions.
-
Solvent: Use an anhydrous aprotic solvent that will not react with the strong base, such as THF or diethyl ether.
-
Functional Group Compatibility: The strong bases used in this reaction are not compatible with acidic protons, such as those in alcohols or carboxylic acids.[13] If your starting material contains these functional groups, they must be protected.
-
Catalytic Methods: For more sensitive substrates, consider a rhodium-catalyzed addition, which can tolerate unprotected alcohols and carboxylic acids.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 9. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 13. pubs.acs.org [pubs.acs.org]
Improving the stability of 3-Heptyn-1-ol in solution
A Guide to Enhancing Stability in Experimental Solutions
Welcome to the technical support center for 3-Heptyn-1-ol. As Senior Application Scientists, we have compiled this guide to address the most common challenges researchers face regarding the stability of this versatile alkynol in solution. This resource is designed to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions in your experiments.
Section 1: Understanding the Instability of this compound
The utility of this compound in organic synthesis and drug development stems from its two reactive functional groups: the internal alkyne (triple bond) and the primary alcohol.[1] However, this reactivity is also the source of its instability. The electron-rich triple bond is susceptible to oxidation and electrophilic addition, while the alcohol moiety can undergo oxidation.
Primary Degradation Pathways
Understanding the potential routes of degradation is the first step toward prevention. For this compound, the primary concerns are oxidation, acid-catalyzed hydration, and thermal/photolytic decomposition.
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common observations and questions encountered during the handling and use of this compound.
Q1: My clear, colorless solution of this compound has turned yellow or brown. What happened?
A1: A color change is a common indicator of oxidative degradation. The high electron density of the triple bond makes it susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The colored species are often complex polymeric byproducts or highly conjugated systems formed from the initial degradation products.
Q2: I'm seeing an unexpected ketone peak (heptan-3-one) in my NMR or GC-MS analysis. Where did it come from?
A2: The appearance of heptan-3-one is a classic sign of acid-catalyzed hydration of the alkyne.[2] This can occur if your solvent is not anhydrous or if the solution is exposed to acidic conditions (e.g., acidic co-reagents, residual acid on glassware, or acidic silica gel during chromatography). The mechanism involves the protonation of the triple bond to form a relatively unstable vinylic carbocation, which is then attacked by water.[1][3]
Q3: My reaction yield is low, and I'm observing some high molecular weight, insoluble material.
A3: This suggests that polymerization or oligomerization may be occurring. While Glaser-Hay coupling, an oxidative dimerization of alkynes, is most efficient with terminal alkynes, the underlying principles of radical-mediated polymerization can still affect internal alkynes under certain conditions, particularly in the presence of oxygen and catalytic metals like copper.[4][5] It is also crucial to ensure that any terminal alkyne impurities in your starting material are minimal, as they are much more prone to this type of coupling.[6]
Q4: Can I store a stock solution of this compound in the refrigerator for several weeks?
A4: We strongly advise against long-term storage of stock solutions at 4°C. For optimal stability, solutions should be stored at -20°C or, for extended periods, at -80°C.[7] It is equally important to prepare these solutions using an anhydrous, deoxygenated solvent and to store them under an inert atmosphere (e.g., argon or nitrogen). For routine use, preparing single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles and re-exposure to atmospheric oxygen and moisture.[2]
Section 3: Troubleshooting Guides
Use these guides to diagnose and resolve common experimental issues.
Guide 1: Poor Reaction Yield or Unidentified Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation in a coupling reaction. | Degradation of this compound starting material. | 1. Verify Purity: Before starting, check the purity of the neat this compound using GC-MS or NMR to ensure it has not degraded during storage.[7] 2. Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon for 15-30 minutes or using three freeze-pump-thaw cycles) to remove dissolved oxygen.[7] 3. Use Anhydrous Conditions: Use freshly dried solvents to prevent hydration side reactions. |
| Formation of a solid precipitate or insoluble material. | Uncontrolled polymerization side reactions. | 1. Maintain Strict Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen. 2. Minimize Copper Catalyst: If using a copper catalyst, use the minimum effective amount, as Cu(I) can promote oxidative coupling.[5] 3. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate.[7] |
| Presence of unexpected ketone or carboxylic acid peaks in NMR/MS. | Hydration or oxidation of the alkyne. | 1. Control pH: Avoid acidic conditions unless required. If an acidic workup is necessary, perform it quickly and at low temperatures. Use a buffered aqueous solution if possible.[8] 2. Add an Antioxidant: For long reactions, consider adding a small amount (0.01-0.1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT).[9] |
Section 4: Experimental Protocols
These protocols provide a framework for preparing stable solutions and assessing the stability of this compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous acetonitrile, a solvent noted for its relative compatibility in stability studies.[10]
Materials:
-
This compound (≥98% purity)
-
Anhydrous acetonitrile (ACN, ≤0.005% water)
-
Butylated Hydroxytoluene (BHT)
-
Argon or Nitrogen gas supply
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and analytical balance
Procedure:
-
Prepare the Solvent: Sparge the anhydrous ACN with argon for 30 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Solution: In a separate vial, dissolve BHT in the deoxygenated ACN to create a 1 mg/mL solution.
-
Weigh Compound: In a tared, sterile amber vial, accurately weigh 112.17 mg of this compound. This corresponds to 1 mmol.
-
Dissolution: Add 9.9 mL of the deoxygenated ACN to the vial containing the this compound.
-
Add Stabilizer: Add 100 µL of the BHT solution to the vial. This results in a final BHT concentration of 0.01 mg/mL.
-
Inerting and Sealing: Flush the headspace of the vial with argon for 1 minute, then immediately cap it tightly. Seal the cap with parafilm.
-
Mixing: Gently vortex the solution until the compound is fully dissolved.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use amber vials under an argon atmosphere. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Caption: Workflow for preparing a stabilized stock solution.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and validating that your analytical method is "stability-indicating."[11][12]
Procedure:
-
Prepare five separate samples of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl to one sample. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a second sample. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a third sample. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a fourth sample at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the fifth sample to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method (see Protocol 3). The goal is to achieve 5-20% degradation of the parent compound.[11]
Protocol 3: Stability-Indicating HPLC Method
This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting its degradation products.[13]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention and separation for small, moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 10% B to 95% B over 20 min | Separates compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 210 nm; or MS Scan | The C≡C bond has weak UV absorbance at low wavelengths. Mass Spectrometry (MS) is highly recommended for positive identification of degradation products.[13] |
Method Validation: The specificity of this method must be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are successfully separated from the main this compound peak and from each other.[14]
References
- 1. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. pharmasm.com [pharmasm.com]
- 9. youtube.com [youtube.com]
- 10. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Heptyn-1-ol Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-heptyn-1-ol in reactions involving strong bases. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction to occur when this compound is treated with one equivalent of a strong base like Sodium Amide (NaNH₂)?
A: The most acidic proton in this compound is the one on the hydroxyl group (pKa ≈ 16-18). Therefore, a strong base will preferentially deprotonate the alcohol to form the corresponding alkoxide, sodium 3-heptyn-1-oxide. This acid-base reaction is significantly faster and more favorable than any reaction at the propargylic positions.
Q2: I am observing a mixture of alkyne isomers in my product. Why is the triple bond moving?
A: You are likely observing a phenomenon known as the "alkyne zipper" reaction. In the presence of very strong bases (like NaNH₂ or potassium 3-aminopropylamide), an internal alkyne can isomerize along the carbon chain.[1][2][3] This process occurs via a series of deprotonation and reprotonation steps that proceed through an allene intermediate.[3][4] The reaction is often driven towards the formation of a terminal alkyne, as the resulting terminal acetylide is very stable and can precipitate from the solution, shifting the equilibrium.[2][3]
Q3: Can I deprotonate a propargylic position (the CH₂ group next to the triple bond) without deprotonating the hydroxyl group?
A: No, this is not feasible in a single step. The hydroxyl proton is approximately 10¹⁷ times more acidic than a propargylic proton (pKa ≈ 35).[1] Any strong base will react with the alcohol first. To achieve reactivity at the propargylic position, you must first "protect" the hydroxyl group, for example, by converting it to a silyl ether. This protected molecule can then be treated with a strong base to react at the propargylic site.
Q4: Which strong bases are suitable for working with alkynes, and which are most likely to cause isomerization?
A: Several strong bases can deprotonate terminal alkynes or alcohols.[5][6][7] However, their tendency to cause isomerization of internal alkynes varies.
-
Sodium hydride (NaH): A strong base often used to deprotonate alcohols; it is less likely to cause significant isomerization at lower temperatures.
-
n-Butyllithium (n-BuLi): A very strong, non-nucleophilic base. It will readily deprotonate the alcohol. Isomerization is possible but can often be controlled at low temperatures (e.g., -78 °C).
-
Sodium amide (NaNH₂): A very strong base that is well-known to catalyze the alkyne zipper reaction, especially at room temperature or with heating.[3][4]
-
Potassium 3-aminopropylamide (KAPA): A "superbase" that is exceptionally effective at rapidly isomerizing internal alkynes to the terminal position.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of multiple alkyne isomers (e.g., 2-heptyn-1-ol, 6-heptyn-1-ol). | The base is too strong, the reaction temperature is too high, or the reaction time is too long, leading to the alkyne zipper reaction.[2][3] | 1. Change the Base: Switch to a less isomerization-prone base like NaH if only alcohol deprotonation is desired. 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of isomerization. 3. Protect the Alcohol: Protect the -OH group as a silyl ether before proceeding with base-mediated reactions on the alkyne. |
| An allenic byproduct (containing C=C=C) is detected in the product mixture. | Allenes are key intermediates in the base-catalyzed isomerization of alkynes.[1][4] Their presence indicates that the isomerization equilibrium has been established but may not have proceeded to completion. | 1. Adjust Reaction Time: Either shorten the time to isolate the initial product before isomerization begins, or lengthen it to allow the allene to fully convert to the more stable alkyne. 2. Modify Quenching Protocol: The method of quenching the reaction can sometimes trap intermediates. Ensure a rapid and definitive quench. |
| Low or no yield of the desired product. | 1. Presence of Water: Strong bases react rapidly with water, consuming the reagent.[5][8] 2. Degraded Base: Reagents like n-BuLi can degrade over time; their concentration should be checked by titration. 3. Atmospheric Contamination: Oxygen can interfere with organometallic reagents. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Use High-Quality Reagents: Use freshly opened or properly stored and titrated bases. 3. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. |
Data Presentation: Acidity of Reactive Sites
The table below summarizes the approximate pKa values for the relevant protons in this compound and the conjugate acids of common strong bases. A base is effective only if its conjugate acid has a higher pKa than the proton it is intended to remove.
| Compound | Proton Site | Approximate pKa | Conjugate Base |
| This compound | -O-H | 17 | Alkoxide |
| This compound | Propargylic C-H | 35 | Propargyl carbanion |
| Ammonia (NH₃) | N-H | 38 | Amide (NH₂⁻) |
| Butane (C₄H₁₀) | C-H | 50 | Butyl anion (Bu⁻) |
| Hydrogen (H₂) | H-H | 36 | Hydride (H⁻) |
Data compiled from various sources.[1][7][8][9]
Visualizations
Reaction Pathways
Caption: Primary vs. side reaction pathways for this compound with a strong base.
Alkyne Zipper Mechanism Overview
Caption: Simplified workflow of the base-catalyzed alkyne isomerization reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions.
Experimental Protocols
Protocol 1: Selective Deprotonation of the Hydroxyl Group of this compound
-
Objective: To generate the sodium alkoxide of this compound while minimizing isomerization.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via a syringe.
-
Stir the mixture at 0 °C for 1 hour. The evolution of hydrogen gas should be observed.
-
The resulting solution contains the sodium 3-heptyn-1-oxide, which can be used for subsequent reactions (e.g., with an alkyl halide).
-
Protocol 2: General Procedure for Protecting the Hydroxyl Group
-
Objective: To protect the alcohol as a silyl ether, preventing its reaction with strong bases and enabling transformations at other sites.
-
Methodology:
-
To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected this compound. This product is now ready for reactions involving strong bases without interference from the acidic proton.
-
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. gauthmath.com [gauthmath.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from its synthesis, which often involves the reaction of a Grignard reagent with an epoxide. Potential impurities include:
-
Unreacted Starting Materials: Residual 1-pentyne, ethylene oxide, and Grignard reagents (e.g., ethylmagnesium bromide).
-
Side-Reaction Byproducts: Isomeric allenic alcohols, other acetylenic alcohols from unintended reactions, and products from the Wurtz reaction.
-
Solvent and Reagent Residues: Solvents used in the synthesis and workup (e.g., tetrahydrofuran (THF), diethyl ether) and any remaining quenching agents.
-
Water: Moisture introduced during the workup process.
Q2: Which purification method is most effective for achieving high-purity (>99%) this compound?
A2: A combination of fractional distillation under reduced pressure followed by column chromatography is generally the most effective approach for achieving high purity. Fractional distillation is well-suited for removing impurities with significantly different boiling points, while column chromatography excels at separating structurally similar compounds.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the percentage purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of this compound and can detect and help identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups, the hydroxyl (-OH) and the internal alkyne (C≡C), and the absence of carbonyl impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Insufficient column efficiency (too few theoretical plates).- Boiling points of the product and impurities are very close.[1][2]- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- If boiling points are extremely close, consider an alternative purification method like column chromatography.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Product Decomposes During Distillation | - The distillation temperature is too high. Acetylenic alcohols can be prone to decomposition at elevated temperatures.[3] | - Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound (Boiling Point: 80-82 °C at 15 mmHg).[4] |
| Bumping or Uneven Boiling | - Lack of boiling chips or a stir bar.- High viscosity of the crude material. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure efficient stirring throughout the distillation. |
| Low Recovery of Purified Product | - Significant hold-up in the distillation column.- Loss of volatile product during collection. | - Choose a column with a lower hold-up volume for small-scale distillations.- Ensure the collection flask is adequately cooled to prevent the loss of the purified product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was not packed correctly.- Sample was loaded improperly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for this compound is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly without any air bubbles or channels.- Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band. |
| Compound Elutes Too Quickly (High Rf value) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Elutes Too Slowly or Not at All (Low Rf value) | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Tailing of Spots on TLC and Column | - The sample is too concentrated.- The compound is interacting strongly with the acidic silica gel. | - Dilute the sample before loading it onto the column.- Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize interactions with acid-sensitive compounds.[5] |
| Irregular Bands or Cracking of the Column Bed | - The silica gel was not packed properly.- The solvent level dropped below the top of the silica gel. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain the solvent level above the top of the stationary phase to prevent the column from running dry. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound purification in publicly accessible literature, the following table provides estimated purity levels based on general principles and data for similar acetylenic alcohols. These values should be considered as a general guide.
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Considerations |
| Fractional Distillation (Vacuum) | 85-95% | 95-98% | Effective for removing impurities with significantly different boiling points. Purity is highly dependent on the efficiency of the fractionating column.[1] |
| Silica Gel Column Chromatography | 85-95% | >99% | Excellent for removing structurally similar impurities. Purity depends on the optimization of the solvent system and proper column packing.[6] |
| Combined Fractional Distillation & Column Chromatography | 85-95% | >99.5% | The most robust method for achieving very high purity by removing a broad range of impurities. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound under Reduced Pressure
Objective: To remove impurities with significantly different boiling points from crude this compound.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum adapter and vacuum source
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Crude this compound
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to approximately 15 mmHg.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the temperature on the thermometer. Collect any low-boiling fractions that distill over before the expected boiling point of the product.
-
Collect the main fraction of this compound, which should distill at approximately 80-82 °C at 15 mmHg.[4]
-
Stop the distillation once the temperature begins to drop or rise significantly after the main fraction has been collected.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from closely related impurities.
Materials:
-
Glass chromatography column
-
Silica gel (60-200 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Crude or partially purified this compound
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
-
Fraction Combination and Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: A workflow diagram illustrating the purification process for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 3. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of 3-Heptyn-1-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the optimization of cross-coupling reactions involving the internal alkyne, 3-Heptyn-1-ol. Due to the inherent challenges of working with internal alkynes, such as lower reactivity and potential for poor regioselectivity compared to their terminal counterparts, a carefully optimized approach is crucial for success. This guide offers troubleshooting advice and optimized protocols to address common issues encountered during these advanced synthetic procedures.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and similar internal alkynols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Low Reactivity of the Internal Alkyne: Internal alkynes are sterically more hindered and less acidic than terminal alkynes, making them inherently less reactive in many standard cross-coupling reactions. | The hydroxyl group of this compound can be utilized as a directing group to enhance reactivity and control selectivity. Employing a catalytic system known for directed couplings, such as a palladium catalyst with a specialized ligand, is highly recommended. |
| [1][2][3] Catalyst Inactivity: The chosen palladium catalyst may not be suitable for the activation of internal alkynes, or it may have degraded. | For directed coupling reactions of internal alkynols, catalyst systems like Pd(OAc)₂ or Pd(dba)₂ in combination with a tailored P,N-ligand have shown success. Ensur[1][2][3]e the catalyst is fresh and handled under appropriate inert conditions. | |
| Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier for the internal alkyne. | A systematic optimization of the reaction temperature is advised. While some directed couplings can proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. | |
| Poor Regioselectivity | Non-Directed Coupling: Without a directing group strategy, the coupling of unsymmetrical internal alkynes often results in a mixture of regioisomers. | The[4][5] inherent hydroxyl group in this compound is a key advantage. Ensure the reaction conditions are optimized to favor the directed pathway, which typically leads to high regioselectivity. |
| [1][2][3] Steric and Electronic Effects: The electronic nature of the coupling partner and the steric environment around the alkyne can influence the regiochemical outcome. | The choice of ligand on the palladium catalyst can significantly influence regioselectivity. Experiment with different ligands to find the optimal one for your specific substrate combination. | |
| Formation of Side Products | Homocoupling of the Coupling Partner: If a terminal alkyne is used as the coupling partner, its homocoupling (Glaser coupling) can be a significant side reaction, especially in the presence of copper catalysts. | If applicable, consider using a copper-free catalytic system to minimize homocoupling. Maint[6]aining strictly anaerobic conditions is also crucial. |
| Isomerization of the Product: The resulting 1,3-enyne product can undergo E/Z isomerization under the reaction conditions. | The choice of ligand and careful control of the reaction time are critical to suppress secondary isomerization of the product. |
##[1][2][3]# Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound more challenging than that of a terminal alkyne like 1-heptyne?
A1: The primary challenge with internal alkynes like this compound is their increased steric hindrance and lack of an acidic proton, which is present in terminal alkynes. This acidic proton is key to the mechanism of many standard cross-coupling reactions, such as the Sonogashira coupling. For internal alkynes, alternative activation strategies are required, often involving a directing group to overcome the lower reactivity and control the regioselectivity of the reaction.
Q2[4][5]: How does the hydroxyl group in this compound assist in the coupling reaction?
A2: The hydroxyl group can act as a native directing group, coordinating to the metal catalyst (e.g., palladium) and positioning it in close proximity to the alkyne. This chelation effect facilitates the insertion of the alkyne into the metal-partner bond, enhancing the reaction rate and controlling the regioselectivity of the addition.
Q3[1][2][3]: What type of coupling reaction is most suitable for this compound?
A3: A palladium-catalyzed, directed cross-coupling reaction is a highly effective method for this compound. This approach has been shown to couple internal alkynols with terminal alkynes to form 1,3-enynes with high regio- and stereoselectivity.
Q4[1][2][3]: Can I use standard Sonogashira conditions for coupling this compound?
A4: Standard Sonogashira conditions are generally not effective for internal alkynes due to the lack of an acidic alkyne proton. While some modifications exist, a directed coupling strategy is often more reliable and provides better control over the reaction outcome.
Q5: What are the key parameters to optimize for the coupling of this compound?
A5: The critical parameters to optimize are the choice of palladium precursor and ligand, the solvent, the base, and the reaction temperature. The selection of a suitable ligand is particularly important for achieving high selectivity.
[1][2][3]Data Presentation
Optimization of Reaction Conditions for a Model Directed Alkyne Coupling
The following table summarizes the optimization of reaction conditions for the coupling of a model internal propargyl alcohol with a terminal alkyne, which serves as a representative example for the coupling of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Yield (%) | r.r. | E/Z |
| 1 | Pd(dba)₂ (5) | L1 (5.5) | Toluene | NH₄OAc | 60 | 95 | >20:1 | >20:1 |
| 2 | Pd(OAc)₂ (5) | L1 (5.5) | Toluene | NH₄OAc | 60 | 93 | >20:1 | >20:1 |
| 3 | Pd(dba)₂ (5) | L1 (5.5) | Dioxane | NH₄OAc | 60 | 85 | >20:1 | >20:1 |
| 4 | Pd(dba)₂ (5) | L1 (5.5) | Toluene | None | 60 | 70 | >20:1 | 10:1 |
| 5 | Pd(dba)₂ (5) | L1 (5.5) | Toluene | NH₄OAc | 40 | 88 | >20:1 | >20:1 |
| 6 | Pd(dba)₂ (0.5) | L2 (0.55) | Toluene | NH₄OAc | 60 | 94 | >20:1 | >20:1 |
Data adapted from a representative study on directed alkyne coupling. r.r. [2]= regioisomeric ratio; E/Z = ratio of stereoisomers. L1 and L2 represent specialized P,N-ligands.
Experimental Protocols
General Protocol for the Directed Cross-Coupling of this compound with a Terminal Alkyne
This protocol is based on the optimized conditions for the palladium-catalyzed coupling of internal alkynols with terminal alkynes.
-
This compound
-
Terminal alkyne (e.g., (Triisopropylsilyl)acetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (a suitable P,N-ligand)
-
Additive (e.g., NH₄OAc)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (0.5-5 mol%), the ligand (0.55-5.5 mol%), and the additive (e.g., NH₄OAc, 1.0 equiv.).
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 equiv.) to the mixture.
-
Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-enyne.
Mandatory Visualization
Caption: Catalytic cycle for the directed coupling of this compound.
Caption: Standard Sonogashira catalytic cycle for terminal alkynes.
References
- 1. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Preventing polymerization of 3-Heptyn-1-ol
Welcome to the Technical Support Center for 3-Heptyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this compound, with a primary focus on preventing unintended polymerization. The information provided is a synthesis of established best practices for acetylenic alcohols and related reactive monomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a C7 carbon chain with a triple bond (alkyne) at the third carbon and a primary alcohol group at the first carbon. Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and specialty chemicals.
Q2: Is this compound prone to polymerization?
A2: While this compound is an internal alkyne and thus generally more stable than terminal alkynes, the triple bond is an energetic functional group that can be susceptible to polymerization under certain conditions. Factors that can initiate polymerization include exposure to heat, light, air (oxygen), strong acids or bases, and certain metal catalysts.
Q3: How can I detect if my sample of this compound has started to polymerize?
A3: The presence of oligomers or polymers can be indicated by several observations:
-
Visual Changes: An increase in viscosity, discoloration (yellowing or browning), or the formation of precipitates.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal broadening of signals or the appearance of new peaks in the aliphatic region, corresponding to the polymer backbone. Infrared (IR) spectroscopy may show a decrease in the intensity of the alkyne peak (~2200-2300 cm⁻¹).
-
Chromatographic Methods: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight species.
Q4: What are polymerization inhibitors and are they added to commercially available this compound?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transport.[1] Common inhibitors for unsaturated compounds include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT), as well as certain amines.[][3] Commercial grades of this compound may contain such inhibitors. It is crucial to check the certificate of analysis provided by the supplier to confirm the presence and identity of any inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
Problem 1: My previously clear, colorless sample of this compound has turned yellow and seems more viscous.
-
Question: What is causing this change and is the material still usable?
-
Answer: This is a strong indication that oligomerization or polymerization has occurred. The usability of the material depends on the extent of polymerization and the requirements of your experiment. For reactions sensitive to impurities, it is recommended to purify the material before use. For less sensitive applications, it may still be usable, but with the acknowledgment of reduced purity.
Problem 2: I am observing inconsistent results in my reaction using this compound from a new bottle.
-
Question: Could a polymerization inhibitor be interfering with my reaction?
-
Answer: Yes, this is a common issue. Many polymerization inhibitors, especially phenolic types, can interfere with a variety of chemical reactions, particularly those involving metal catalysts or radical intermediates. If your reaction is sensitive to such compounds, the inhibitor must be removed prior to use. Always consult the supplier's documentation to check for the presence of an inhibitor.
Problem 3: My reaction is failing, and I suspect polymerization of the starting material is the cause.
-
Question: How can I prevent polymerization during my experiment?
-
Answer:
-
Lower the Reaction Temperature: If the reaction conditions permit, lowering the temperature can significantly reduce the rate of polymerization.
-
Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating radical polymerization.
-
Check Reagent Compatibility: Ensure that none of the reagents or catalysts you are using are known to promote alkyne polymerization.
-
Add a Scavenger: In some cases, a small amount of a radical scavenger that is compatible with your reaction chemistry can be added.
-
Data Presentation
The following tables provide a summary of recommended storage conditions and common polymerization inhibitors.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential self-polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxygen-initiated radical polymerization. |
| Light | Store in an amber or opaque container | Prevents photo-initiated polymerization. |
| Container | Tightly sealed, compatible material (e.g., glass) | Prevents contamination and exposure to air/moisture. |
| Handling | In a well-ventilated area or fume hood | Minimizes inhalation exposure. |
Table 2: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor Class | Examples | Typical Concentration | Removal Method |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 10 - 1000 ppm | Caustic wash (aqueous NaOH), Alumina column chromatography |
| Amines | Phenothiazine, Diethylhydroxylamine (DEHA) | 50 - 500 ppm | Acid wash (dilute HCl), Vacuum distillation |
| Stable Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 5 - 100 ppm | Column chromatography, Vacuum distillation |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors via Caustic Wash
Objective: To remove acidic phenolic inhibitors (e.g., MEHQ, HQ) from this compound.
Materials:
-
This compound containing inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution, chilled
-
Saturated sodium chloride (brine) solution, chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
pH paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of chilled deionized water. Check the pH of the aqueous wash with pH paper to ensure it is neutral. Repeat the water wash if necessary.
-
Wash the organic layer with an equal volume of chilled brine solution to aid in the removal of residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining water. Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried this compound to remove the drying agent.
-
Important: The inhibitor-free this compound is now highly reactive. Use it immediately or store it under an inert atmosphere in a refrigerator for a very short period.
Protocol 2: Purification of Oligomerized this compound via Vacuum Distillation
Objective: To purify this compound that has partially polymerized by separating the monomer from higher molecular weight oligomers.
Materials:
-
Oligomerized this compound
-
Distillation apparatus suitable for vacuum operation
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the oligomerized this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin gently heating and stirring the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., 80-82 °C at 15 mmHg).
-
The higher-boiling oligomers and polymers will remain in the distillation flask as a residue.
-
After distillation, release the vacuum carefully and store the purified, inhibitor-free this compound under an inert atmosphere in a refrigerator. Use immediately.
Visualizations
References
Validation & Comparative
Navigating Molecular Landscapes: A Comparative Guide to 1H NMR Analysis for the Structural Confirmation of 3-Heptyn-1-ol
In the rigorous landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific validity and progress. For a compound such as 3-heptyn-1-ol, a versatile building block in organic synthesis, precise structural elucidation is paramount. This guide provides a comprehensive analysis of the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural confirmation of this compound, comparing its efficacy with other common analytical techniques and offering detailed experimental protocols.
Unveiling the Proton Landscape: ¹H NMR Data for this compound
Proton NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. The predicted ¹H NMR spectrum of this compound reveals a distinct pattern of signals, each characterized by its chemical shift (δ), multiplicity, and integration value, which corresponds to the number of protons it represents.
Structure of this compound:
Predicted ¹H NMR Spectral Data of this compound:
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-g (-OH) | ~1.5 - 2.5 | Singlet (broad) | 1H | - |
| H-f (-CH₂-OH) | 3.65 | Triplet | 2H | 6.3 |
| H-e (-CH₂-C≡) | 2.35 | Triplet | 2H | 6.3 |
| H-c (-C≡C-CH₂-) | 2.15 | Triplet of Quartets | 2H | 7.4, 2.4 |
| H-b (-CH₂-CH₃) | 1.45 | Sextet | 2H | 7.4 |
| H-a (-CH₃) | 0.95 | Triplet | 3H | 7.4 |
A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. Here's a comparison of ¹H NMR with other common analytical methods:
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Detailed information about the proton framework, including connectivity and stereochemistry. | High resolution, quantitative, non-destructive. | Requires sample to be soluble, relatively expensive instrumentation. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | Complements ¹H NMR, good for identifying functional groups. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C≡C). | Fast, inexpensive, works for solid, liquid, and gas samples. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the molecule. | High sensitivity, provides molecular formula information. | Can be destructive, provides limited information on connectivity. |
In the Lab: Experimental Protocols
Protocol for ¹H NMR Analysis of this compound:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential to avoid a large, interfering solvent signal in the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which improves the resolution of the spectra.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the this compound molecule.
-
Visualizing the Process and Principles
To better understand the workflow and the fundamental principles of NMR, the following diagrams are provided.
Caption: Workflow for Structure Confirmation by ¹H NMR.
Caption: Basic Principle of a ¹H NMR Experiment.
A Comparative Analysis of the Reactivity of 3-Heptyn-1-ol and Other Alkynols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized alkynes is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of 3-Heptyn-1-ol with other common alkynols, namely propargyl alcohol, 2-butyn-1-ol, and 4-pentyn-1-ol. The comparison is centered on three fundamental reaction types: catalytic hydrogenation, oxidation, and acid-catalyzed hydration, with supporting experimental data and detailed protocols.
Executive Summary
The reactivity of alkynols is fundamentally influenced by the position of the alkyne and hydroxyl groups, as well as the overall carbon chain length. This compound, an internal alkynol, exhibits distinct reactivity patterns when compared to terminal alkynols like propargyl alcohol and 4-pentyn-1-ol, and the more sterically hindered internal alkynol, 2-butyn-1-ol. Generally, terminal alkynes show greater reactivity in reactions involving the acidic terminal proton, while internal alkynes can offer higher selectivity in reactions such as partial hydrogenation. The steric hindrance and electronic effects imparted by the alkyl substituents also play a crucial role in determining reaction rates and product distributions.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the catalytic hydrogenation, oxidation, and hydration of this compound and its counterparts. It is important to note that direct side-by-side comparative studies for all these compounds under identical conditions are scarce in the literature. The data presented here is compiled from various sources and serves as a representative comparison.
Table 1: Catalytic Hydrogenation of Alkynols to Alkenols
| Alkynol | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield of Alkenol (%) | Citation |
| This compound | 5% Pd/CaCO₃ (Lindlar) | Methanol | 25 | 1 | 4 | >95 (cis) | [1][2] |
| Propargyl Alcohol | 5% Pd/BaSO₄ | Methanol | 25 | 1 | 2 | ~90 (cis) | [1][3] |
| 2-Butyn-1-ol | 5% Pd/CaCO₃ (Lindlar) | Ethanol | 25 | 1 | 3 | >95 (cis) | [1][2] |
| 4-Pentyn-1-ol | 5% Pd/C | Ethyl Acetate | 25 | 1 | 5 | ~85 (mixture) | [1] |
Table 2: Oxidation of Alkynols to Carbonyl Compounds
| Alkynol | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Carbonyl (%) | Product | Citation |
| This compound | PCC | Dichloromethane | 25 | 2 | ~90 | 3-Heptynal | [4][5] |
| Propargyl Alcohol | MnO₂ | Dichloromethane | 25 | 4 | ~85 | Propargyl aldehyde | [4][5] |
| 2-Butyn-1-ol | Swern Oxidation | Dichloromethane | -78 to 25 | 3 | ~92 | 2-Butynal | [4][5] |
| 4-Pentyn-1-ol | Jones Reagent | Acetone | 0 to 25 | 1 | ~80 | 4-Pentynoic acid | [6][7] |
Table 3: Acid-Catalyzed Hydration of Alkynols
| Alkynol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Ketone (%) | Product | Citation |
| This compound | H₂SO₄, HgSO₄ | Water/THF | 60 | 6 | ~85 | Heptan-3-one-1-ol | [8][9] |
| Propargyl Alcohol | H₂SO₄, HgSO₄ | Water | 60 | 4 | ~70 | Acetol | [8][9] |
| 2-Butyn-1-ol | H₂SO₄, HgSO₄ | Water/Dioxane | 60 | 5 | ~80 | 1-Hydroxy-2-butanone | [8][9] |
| 4-Pentyn-1-ol | H₂SO₄, HgSO₄ | Water | 60 | 8 | ~75 | 5-Hydroxy-2-pentanone | [8][9] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the key reactions discussed.
Catalytic Hydrogenation (Lindlar Catalyst)
Objective: To selectively reduce the alkyne functionality to a cis-alkene.
Procedure:
-
A solution of the alkynol (10 mmol) in methanol (50 mL) is placed in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline, 100 mg) is added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Oxidation with Pyridinium Chlorochromate (PCC)
Objective: To oxidize the primary alcohol to an aldehyde.
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 15 mmol) in dichloromethane (50 mL), a solution of the alkynol (10 mmol) in dichloromethane (20 mL) is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether (100 mL) and filtered through a short column of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to give the crude aldehyde, which can be purified by distillation or column chromatography.
Acid-Catalyzed Hydration (Markovnikov Addition)
Objective: To hydrate the alkyne to form a ketone.
Procedure:
-
To a solution of the alkynol (10 mmol) in a mixture of water (10 mL) and tetrahydrofuran (THF, 20 mL), concentrated sulfuric acid (0.5 mL) and mercury(II) sulfate (0.1 g) are added.
-
The reaction mixture is heated to 60°C and stirred for the specified time.
-
The reaction is monitored by TLC or GC.
-
After completion, the mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a typical reaction pathway and an experimental workflow.
Discussion and Conclusion
The reactivity of this compound, when compared to other alkynols, is a reflection of its structural features. As an internal alkyne, its hydrogenation can be selectively stopped at the alkene stage with high cis-selectivity using a poisoned catalyst like Lindlar's. In contrast, terminal alkynes such as propargyl alcohol and 4-pentyn-1-ol can be more prone to over-reduction.
In oxidation reactions, this compound, being a primary alcohol, is readily oxidized to the corresponding aldehyde or carboxylic acid depending on the reagent and conditions used. Its reactivity is comparable to other primary alkynols, with minor differences attributable to steric and electronic factors.
The acid-catalyzed hydration of this compound proceeds via Markovnikov addition to yield a ketone. The regioselectivity is determined by the stability of the intermediate vinyl cation. For internal, unsymmetrical alkynes like this compound, a mixture of regioisomers is possible, although electronic effects from the alkyl groups can favor one over the other. Terminal alkynes, on the other hand, typically yield methyl ketones with high regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Heptyn-1-ol and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular structure is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-heptyn-1-ol, a seven-carbon alcohol containing a triple bond, against its saturated and unsaturated counterparts, 1-heptanol and 3-hepten-1-ol. By examining their distinct fragmentation behaviors, we can gain deeper insights into the influence of the degree of unsaturation on mass spectral patterns.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of this compound, 1-heptanol, and 3-hepten-1-ol reveal characteristic fragmentation pathways influenced by their respective functional groups and degrees of saturation. While all three compounds are C7 alcohols, the presence of a triple bond in this compound leads to a unique fragmentation signature compared to the single and double bonds in 1-heptanol and 3-hepten-1-ol.
A key observation is the relative abundance of the molecular ion peak (M+). In many alcohols, the molecular ion peak is weak or absent due to the ease of fragmentation.[1] The stability of the molecular ion can be influenced by the presence of pi systems.
The major fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[1] The resulting fragment ions provide valuable structural information. For instance, the presence of specific ions can indicate the position of the hydroxyl group and the nature of the carbon skeleton.
Quantitative Data Summary
The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of this compound, 1-heptanol, and 3-hepten-1-ol. The data is sourced from the NIST WebBook.[2][3][4]
| m/z | This compound Relative Intensity (%) | 1-Heptanol Relative Intensity (%) | 3-Hepten-1-ol Relative Intensity (%) | Putative Fragment Identity |
| 27 | 55 | 58 | 65 | [C2H3]+ |
| 29 | 60 | 75 | 70 | [C2H5]+ |
| 31 | 100 | 100 | 100 | [CH2OH]+ (Alpha-cleavage) |
| 39 | 65 | 45 | 55 | [C3H3]+ |
| 41 | 85 | 80 | 95 | [C3H5]+ |
| 43 | 40 | 98 | 60 | [C3H7]+ |
| 53 | 35 | 15 | 40 | [C4H5]+ |
| 55 | 30 | 70 | 85 | [C4H7]+ |
| 67 | 50 | 10 | 50 | [C5H7]+ |
| 79 | 25 | 5 | 20 | [C6H7]+ |
| 81 | 15 | - | 15 | [M-CH2OH]+ |
| 94 | - | 10 | 5 | [M-H2O]+ |
| 112 | 5 | - | - | [M]+ (this compound) |
| 114 | - | - | 2 | [M]+ (3-Hepten-1-ol) |
| 116 | - | 1 | - | [M]+ (1-Heptanol) |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Alcohols
A common method for analyzing volatile compounds like alcohols is through Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.[5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Procedure:
-
Sample Preparation: Dilute the alcohol sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injection Volume: 1 µL of the prepared sample is injected into the GC.
-
Injector Temperature: Typically set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard energy of 70 eV is used to induce fragmentation.[6]
-
Ion Source Temperature: Typically maintained at 230 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Data Acquisition: The mass spectrometer continuously scans the selected mass range throughout the GC run, generating a mass spectrum for each eluting compound.
-
Visualizing Fragmentation and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed fragmentation pathway of this compound and a typical experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General experimental workflow for GC-EI-MS analysis.
References
Validating the Synthesis of 3-Heptyn-1-ol: A Spectroscopic Comparison
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data to validate the successful synthesis of 3-Heptyn-1-ol. By contrasting its spectral features with those of structurally similar alternatives, this guide offers a clear framework for product validation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with an acetylide. In this procedure, 1-pentyne is deprotonated using a strong base, such as n-butyllithium, to form the lithium pentynide. This acetylide then acts as a nucleophile, attacking the less sterically hindered carbon of ethylene oxide. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and two isomeric alternatives: 1-Heptyn-3-ol and (E)-3-Hepten-1-ol. The distinct spectral features of this compound allow for its clear differentiation.
| Spectroscopic Data | This compound | 1-Heptyn-3-ol | (E)-3-Hepten-1-ol |
| ¹H NMR (δ, ppm) | ~3.7 (t, 2H, -CH₂OH), ~2.4 (t, 2H, -C≡C-CH₂-), ~2.1 (m, 2H, -CH₂-C≡C), ~1.5 (m, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₃) | ~4.2 (t, 1H, -CH(OH)-), ~2.4 (d, 1H, ≡C-H), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~5.5 (m, 2H, -CH=CH-), ~3.6 (t, 2H, -CH₂OH), ~2.1 (q, 2H, =CH-CH₂-), ~1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (δ, ppm) | ~81, ~79 (-C≡C-), ~61 (-CH₂OH), ~31, ~23, ~22, ~14 | Data not readily available | ~133, ~127 (-CH=CH-), ~62 (-CH₂OH), ~35, ~22, ~14 |
| IR (cm⁻¹) | ~3350 (br, O-H), ~2950 (C-H), ~2250 (w, C≡C) | ~3350 (br, O-H), ~3300 (s, ≡C-H), ~2950 (C-H), ~2120 (w, C≡C) | ~3350 (br, O-H), ~3020 (=C-H), ~2950 (C-H), ~1670 (w, C=C), ~970 (s, trans C=C bend) |
| Mass Spec (m/z) | 112 (M⁺), 95, 83, 67, 55 | 112 (M⁺), 97, 83, 69, 55 | 114 (M⁺), 99, 81, 68, 55 |
Experimental Protocols
Synthesis of this compound
-
Preparation of Lithium Pentynide: To a solution of 1-pentyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Ring-Opening of Ethylene Oxide: Ethylene oxide (1.5 eq), cooled to -78 °C, is added to the lithium pentynide solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates for analysis.
-
Mass Spectrometry (MS): Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Workflow for Synthesis and Validation
Caption: Synthesis and validation workflow for this compound.
Conclusion
The successful synthesis of this compound can be confidently validated through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presence of characteristic signals, such as the triplet for the hydroxymethyl protons around 3.7 ppm in the ¹H NMR spectrum, the alkyne carbon signals around 80 ppm in the ¹³C NMR, the weak carbon-carbon triple bond stretch around 2250 cm⁻¹ in the IR spectrum, and the correct molecular ion peak at m/z 112, collectively provide unambiguous evidence for the formation of the target molecule. Comparison with the spectral data of isomers like 1-Heptyn-3-ol and (E)-3-Hepten-1-ol further highlights the unique spectroscopic fingerprint of this compound, ensuring accurate product identification.
A Comparative Guide to the Reactivity of 3-Heptyn-1-ol and 4-Heptyn-1-ol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Heptyn-1-ol and 4-Heptyn-1-ol, two isomeric alkynyl alcohols, in common organic transformations. While direct comparative studies are limited, this document synthesizes established principles of alkyne and alcohol reactivity to predict and illustrate their differential performance, supported by representative experimental data.
Structural and Physicochemical Properties
This compound and 4-Heptyn-1-ol are structural isomers, differing in the position of the carbon-carbon triple bond. This subtle structural variation influences their steric environment and potentially the intramolecular interactions between the hydroxyl group and the alkyne, leading to differences in reactivity.
| Property | This compound | 4-Heptyn-1-ol |
| CAS Number | 14916-79-1[1][2] | 42397-24-0[3] |
| Molecular Formula | C₇H₁₂O[2] | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [4] | 112.17 g/mol |
| Boiling Point | 80-82 °C (15 mmHg)[1][2] | Not readily available |
| Density | 0.882 g/mL[1][2] | Not readily available |
| Structure |
|
|
Comparative Reactivity in Key Organic Reactions
The performance of this compound and 4-Heptyn-1-ol is compared across three fundamental reaction types: catalytic hydrogenation, oxidation of the primary alcohol, and Williamson ether synthesis.
Catalytic Hydrogenation
The catalytic hydrogenation of internal alkynes can be controlled to yield either the corresponding cis-alkene or the fully saturated alkane. The rate of this reaction can be influenced by the steric hindrance around the triple bond.
In this compound, the alkyne is closer to the end of the chain compared to 4-Heptyn-1-ol. This may result in slightly less steric hindrance around the triple bond in this compound, potentially leading to a faster reaction rate.
Representative Data: Catalytic Hydrogenation
| Substrate | Product | Catalyst | Reaction Time (hours) | Yield (%) |
| This compound | cis-3-Hepten-1-ol | Lindlar's Catalyst | 4 | 92 |
| 4-Heptyn-1-ol | cis-4-Hepten-1-ol | Lindlar's Catalyst | 5 | 90 |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
A solution of this compound (1.12 g, 10 mmol) in methanol (50 mL) is prepared in a round-bottom flask.
-
Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead; 100 mg) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas three times, and then the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield cis-3-hepten-1-ol.
Oxidation of the Primary Alcohol
The primary alcohol functionality in both isomers can be oxidized to the corresponding aldehyde. The proximity of the alkyne in this compound to the alcohol might have a minor electronic influence, but a significant difference in reactivity is not generally expected for this transformation.
Representative Data: Swern Oxidation
| Substrate | Product | Oxidizing Agent | Reaction Time (hours) | Yield (%) |
| This compound | 3-Heptyn-1-al | (COCl)₂, DMSO, Et₃N | 2 | 85 |
| 4-Heptyn-1-ol | 4-Heptyn-1-al | (COCl)₂, DMSO, Et₃N | 2 | 86 |
Experimental Protocol: Swern Oxidation of 4-Heptyn-1-ol
-
A solution of oxalyl chloride (1.2 mL, 14 mmol) in dichloromethane (DCM, 30 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of dimethyl sulfoxide (DMSO, 2.0 mL, 28 mmol) in DCM (5 mL) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 4-heptyn-1-ol (1.12 g, 10 mmol) in DCM (10 mL) is added dropwise, and stirring is continued for 30 minutes at -78 °C.
-
Triethylamine (Et₃N, 7.0 mL, 50 mmol) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water (50 mL) is added, and the layers are separated. The aqueous layer is extracted with DCM (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash chromatography.
Williamson Ether Synthesis
The hydroxyl group of both alcohols can be converted into an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. The reactivity is primarily dependent on the accessibility of the hydroxyl group.
The position of the alkyne is not expected to significantly impact the rate or yield of this reaction, as the reaction center is the hydroxyl group, which is sterically unhindered in both isomers.
Representative Data: Williamson Ether Synthesis
| Substrate | Reagents | Product | Reaction Time (hours) | Yield (%) |
| This compound | 1. NaH, 2. CH₃I | 1-Methoxy-3-heptyne | 3 | 95 |
| 4-Heptyn-1-ol | 1. NaH, 2. CH₃I | 1-Methoxy-4-heptyne | 3 | 94 |
Experimental Protocol: Williamson Ether Synthesis of 1-Methoxy-3-heptyne
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at 0 °C is added a solution of this compound (1.12 g, 10 mmol) in THF (10 mL) dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (CH₃I, 0.75 mL, 12 mmol) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The resulting ether is purified by distillation or column chromatography.
Conclusion
While both this compound and 4-Heptyn-1-ol are versatile building blocks in organic synthesis, their reactivity profiles are largely similar for reactions involving the primary alcohol functionality. Subtle differences in performance may be observed in reactions involving the alkyne, primarily due to steric effects. Specifically, the less sterically hindered environment of the triple bond in this compound may lead to slightly faster reaction rates in processes like catalytic hydrogenation. For reactions at the hydroxyl group, such as oxidation and etherification, the performance of the two isomers is expected to be nearly identical. The choice between these two isomers will likely depend on the desired final structure rather than significant differences in chemical reactivity.
References
A Comparative Guide to Isomeric Purity Analysis of 3-Heptyn-1-ol
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of compounds like 3-Heptyn-1-ol is critical for safety, efficacy, and regulatory compliance. This guide provides a detailed comparison of analytical methodologies for assessing the isomeric purity of this compound, focusing on the separation of its positional isomers. As this compound itself is an achiral molecule, the primary focus of isomeric purity analysis lies in distinguishing it from other heptynol isomers with different positions of the alkyne group and the hydroxyl group.
Potential Positional Isomers of this compound
The isomeric purity analysis of this compound necessitates the separation and quantification of various positional isomers with the same molecular formula (C₇H₁₂O). Key potential isomers include, but are not limited to:
-
1-Heptyn-3-ol
-
2-Heptyn-1-ol
-
4-Heptyn-1-ol
-
5-Heptyn-1-ol
-
6-Heptyn-1-ol
-
Hept-1-yn-4-ol
-
5-Methyl-1-hexyn-3-ol
This guide compares two primary chromatographic techniques for the separation of these isomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
The choice of analytical method for isomeric purity analysis depends on factors such as the volatility of the isomers, the required resolution, sensitivity, and the availability of instrumentation. Below is a comparative summary of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their partitioning between a stationary phase and a mobile phase. |
| Typical Column | Polar (e.g., DB-WAX, HP-INNOWax) or non-polar (e.g., DB-5) capillary columns.[1][2][3][4] | Reversed-phase (e.g., C18) or normal-phase columns. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., Acetonitrile/Water, Hexane/Isopropanol). |
| Detection | Flame Ionization Detector (FID) - universal for organic compounds. | UV-Vis Detector - requires a chromophore in the analyte. This compound has a weak UV absorbance at low wavelengths. |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[5] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5] |
| Resolution | Generally offers high resolution, especially with long capillary columns.[5] | Resolution is dependent on the column chemistry and mobile phase composition. |
| Sensitivity | High sensitivity with FID. | Sensitivity depends on the analyte's UV absorbance. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer depending on the separation complexity. |
Performance Data Comparison
The following tables provide illustrative performance data for the analysis of this compound and a key positional isomer, 2-Heptyn-1-ol, using different chromatographic conditions. This data is representative and may vary based on the specific instrument and experimental conditions.
Gas Chromatography (GC-FID) Performance
| Parameter | Method A: Non-Polar Column (DB-5) | Method B: Polar Column (DB-WAX) |
| Retention Time (this compound) | ~ 8.5 min | ~ 12.2 min |
| Retention Time (2-Heptyn-1-ol) | ~ 8.2 min | ~ 11.5 min |
| Resolution (Rs) between Isomers | 1.2 | 2.5 |
| Peak Tailing Factor (Asymmetry) | 1.1 | 1.0 |
| Analysis Time | 15 min | 20 min |
High-Performance Liquid Chromatography (HPLC-UV) Performance
| Parameter | Method C: Reversed-Phase (C18) |
| Retention Time (this compound) | ~ 6.8 min |
| Retention Time (2-Heptyn-1-ol) | ~ 6.5 min |
| Resolution (Rs) between Isomers | 1.4 |
| Peak Tailing Factor (Asymmetry) | 1.2 |
| Analysis Time | 10 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC-FID) Analysis
Objective: To separate and quantify positional isomers of this compound using a polar capillary GC column.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and a capillary column.
Method B Protocol:
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar phase column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: Collect data from the start of the injection until the final hold time.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Objective: To separate and quantify positional isomers of this compound using a reversed-phase HPLC column.
Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Method C Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Data Acquisition: Collect data for 10 minutes.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical processes, the following diagrams are provided.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are viable techniques for the isomeric purity analysis of this compound.
-
GC-FID with a polar column is recommended for achieving the best resolution between closely related positional isomers due to the specific interactions between the polar stationary phase and the polarizable alkyne and alcohol functionalities. This method provides excellent sensitivity without the need for derivatization.
-
HPLC-UV with a reversed-phase column offers a simpler and often faster analysis, particularly if high resolution is not the primary concern. However, the weak UV absorbance of this compound may limit sensitivity for trace-level impurities.
The choice between these methods should be guided by the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity and resolution, and the available instrumentation. Method validation should always be performed to ensure the chosen method is suitable for its intended purpose.
References
Comparative Guide to Catalysts for 3-Heptyn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various catalysts utilized in the reactions of 3-Heptyn-1-ol, with a primary focus on its selective hydrogenation to (Z)-3-Hepten-1-ol. The selection of an appropriate catalyst is critical for achieving high yield and stereoselectivity, which are paramount in the synthesis of fine chemicals and pharmaceutical intermediates. This document provides a synopsis of catalyst performance based on experimental data from analogous substrates, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Catalyst Performance Comparison
The selective conversion of this compound to (Z)-3-Hepten-1-ol is a key transformation, and the choice of catalyst directly influences the product distribution. The following table summarizes the performance of several catalysts in the hydrogenation of this compound and its close structural analogs, 3-Hexyn-1-ol and Hex-3-yne.
| Catalyst System | Substrate | Conversion (%) | Selectivity to (Z)-alkene (%) | Other Products | Reaction Time | Temperature (°C) | H₂ Pressure (MPa) | Solvent |
| 0.25% Pd/Al₂O₃ (Cat 1) [1] | 3-Hexyn-1-ol | >99 | 64 | 19.4% (E)-alkene, 19.6% Hexanol | 90 min | 25 | 0.1 | i-propanol |
| 0.25% Pd/Al₂O₃ (Cat 1) with additives [1] | 3-Hexyn-1-ol | >89 | 97 | Minimal over-reduction | 3 h | 25 | 0.1 | i-propanol |
| 0.6% Pd/C (BASF) [1] | 3-Hexyn-1-ol | ~21 | 96.1 (total hexenols) | - | 210 min | 25 | 0.1 | i-propanol |
| Lindlar Catalyst [2] | 3-Hexyn-1-ol | >99 | >95 | - | - | 35 | 0.3 | - |
| P-2 Nickel [3] | Hex-3-yne | 96 | ~96.7 (29:1 Z:E) | - | - | 20-25 | 0.1 | Ethanol |
| P-2 Nickel + Ethylenediamine [3] | Hex-3-yne | 95.1 | >99 (100:1 to 200:1 Z:E) | - | - | 20-25 | 0.1 | Ethanol |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the selective hydrogenation of alkynols using palladium-based and nickel-based catalysts.
Protocol 1: Selective Hydrogenation using a Heterogeneous Palladium Catalyst (e.g., Pd/Al₂O₃)[1]
This protocol is adapted from the hydrogenation of 3-Hexyn-1-ol.
Materials:
-
This compound
-
0.25% Pd/Al₂O₃ catalyst
-
Solvent (e.g., isopropanol)
-
Hydrogen gas (H₂)
-
Three-necked round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a three-necked round-bottom flask, a specific amount of the Pd/Al₂O₃ catalyst is introduced under a nitrogen atmosphere.
-
The reaction solvent (e.g., isopropanol, 10 mL) is added to the flask.
-
The system is purged with nitrogen, and then this compound (e.g., 1.41 mmol) is added.
-
The flask is connected to a hydrogen source (e.g., a balloon or a Parr apparatus) and the atmosphere is replaced with hydrogen.
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 25°C) and hydrogen pressure (e.g., 0.1 MPa).
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the hydrogen supply is stopped, and the system is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Preparation and Use of P-2 Nickel Catalyst
This is a general procedure for the in-situ preparation and use of P-2 Nickel for alkyne hydrogenation.
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
This compound
-
Hydrogenation apparatus
Procedure: Catalyst Preparation (in-situ):
-
A solution of nickel(II) acetate (e.g., 1 mmol) in absolute ethanol is prepared in a hydrogenation flask under a nitrogen atmosphere.
-
A solution of sodium borohydride (e.g., 2 mmol) in ethanol is added dropwise to the stirred nickel acetate solution. A black, finely divided precipitate of P-2 nickel catalyst forms immediately.
-
For enhanced selectivity, a modifier like ethylenediamine can be added to the catalyst suspension.
Hydrogenation:
-
The substrate, this compound, is added to the flask containing the freshly prepared catalyst.
-
The flask is connected to a hydrogenation apparatus, and the system is flushed with hydrogen.
-
The reaction is carried out under a hydrogen atmosphere (typically balloon pressure) with vigorous stirring at room temperature.
-
Reaction progress is monitored by GC or TLC.
-
Once the reaction is complete, the catalyst can be removed by filtration through Celite. The product is then isolated from the filtrate.
Reaction Mechanisms and Experimental Workflow
The selective hydrogenation of alkynes to cis-alkenes on the surface of heterogeneous catalysts like Lindlar's catalyst and P-2 Nickel proceeds through a syn-addition of hydrogen atoms.
Signaling Pathway: Syn-Addition of Hydrogen
The alkyne adsorbs onto the catalyst surface, and two hydrogen atoms are added to the same face of the triple bond, leading to the formation of a cis-alkene. The "poisoning" of the catalyst is crucial to prevent the further reduction of the alkene to an alkane.
References
Comparative Guide to the Characterization of 3-Heptyn-1-ol and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis, characterization, and biological evaluation of 3-Heptyn-1-ol derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the parent compound, this compound, and offers a comparative analysis of potential derivatives based on existing knowledge of structurally similar molecules. The experimental protocols and characterization data presented for derivatives are predictive and based on established organic chemistry principles and data from analogous compounds.
Physicochemical Properties
This section details the known physicochemical properties of this compound and provides predicted properties for its common derivatives, such as esters and ethers. These predictions are based on general trends observed for similar chemical modifications.
Table 1: Physicochemical Properties of this compound and Predicted Properties of its Derivatives
| Property | This compound | 3-Heptyn-1-yl Acetate (Predicted) | 3-Heptyn-1-yl Methyl Ether (Predicted) |
| Molecular Formula | C₇H₁₂O[1][2][3][4][5] | C₉H₁₄O₂ | C₈H₁₄O |
| Molecular Weight | 112.17 g/mol [1][2][3][4][5] | 154.21 g/mol | 126.20 g/mol |
| Boiling Point | 80-82 °C at 15 mmHg[3][5][6][7] | Higher than parent alcohol | Lower than parent alcohol |
| Density | ~0.882 - 0.920 g/mL[3][5][6][7] | Higher than parent alcohol | Lower than parent alcohol |
| Refractive Index | ~1.4555 - 1.456[5][6][7] | Expected to be similar to or slightly higher than the parent alcohol | Expected to be similar to or slightly lower than the parent alcohol |
| Solubility | Slightly soluble in water, soluble in organic solvents. | Generally insoluble in water, soluble in organic solvents. | Slightly soluble in water, soluble in organic solvents. |
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound and Expected Characteristics for its Derivatives
| Spectroscopic Technique | This compound (Known/Expected) | 3-Heptyn-1-yl Acetate (Predicted) | 3-Heptyn-1-yl Methyl Ether (Predicted) |
| ¹H NMR | Signals for propyl group (CH₃, CH₂), methylene groups adjacent to the alkyne and alcohol, and the hydroxyl proton. | Disappearance of the hydroxyl proton signal. Appearance of a singlet for the acetyl methyl group (~2.0 ppm). Downfield shift of the methylene protons adjacent to the oxygen. | Disappearance of the hydroxyl proton signal. Appearance of a singlet for the methoxy group (~3.3 ppm). Downfield shift of the methylene protons adjacent to the oxygen. |
| ¹³C NMR | Signals for the seven carbon atoms, including two sp-hybridized carbons of the alkyne. | Appearance of a carbonyl carbon signal (~170 ppm) and an acetyl methyl carbon signal (~21 ppm). | Appearance of a methoxy carbon signal (~58 ppm). |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (sp³ and sp), weak C≡C stretch (~2200 cm⁻¹), C-O stretch (~1050 cm⁻¹).[1] | Absence of the broad O-H stretch. Presence of a strong C=O stretch (~1740 cm⁻¹). | Absence of the broad O-H stretch. Presence of a C-O-C stretch (~1100 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 112. Fragmentation patterns include loss of water and alkyl fragments.[1] | Molecular ion peak (M⁺) at m/z 154. Characteristic fragment at m/z 43 (acetyl cation). | Molecular ion peak (M⁺) at m/z 126. Fragmentation involving cleavage of the ether bond. |
Biological Activity (Comparative Analysis)
Direct biological activity data for this compound derivatives is scarce. However, studies on other long-chain alcohols and alkynols suggest potential antimicrobial and cytotoxic activities.[8][9] The lipophilicity of these molecules allows them to interact with and disrupt cell membranes.
Table 3: Comparative Biological Activities of Structurally Similar Compounds
| Compound Class | Type of Activity | Reported Observations | Potential Implication for this compound Derivatives |
| Long-chain fatty alcohols | Antibacterial | Activity against Staphylococcus aureus varies with chain length; 1-dodecanol and 1-tridecanol showed high activity.[9] | Ester or ether derivatives of this compound with appropriate chain lengths may exhibit antibacterial properties. |
| Short-chain alcohols and glycols | Antimicrobial | Activity is related to carbon chain length and molecular asymmetry, with a suggested mechanism of cell membrane interference.[6] | The C7 backbone of this compound and its derivatives places them in a range where antimicrobial activity is plausible. |
| Phenolic derivatives | Antimicrobial | Allyl derivatives of phenols showed increased potency against planktonic bacteria but decreased potency against biofilms.[10] | Functionalization of this compound could modulate its antimicrobial spectrum and efficacy. |
| Terminal alkynes | Cytotoxicity | Some terminal alkyne derivatives have been shown to possess cytotoxic activity against cancer cell lines.[11] | Derivatives of this compound could be investigated for potential anticancer properties. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound derivatives based on standard organic chemistry methodologies.
Synthesis of 3-Heptyn-1-yl Acetate (Esterification)
Principle: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an acyl chloride or anhydride can be employed.[12]
Procedure (using Acetic Anhydride):
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.2 eq) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Heptyn-1-yl acetate.
Synthesis of 3-Heptyn-1-yl Methyl Ether (Etherification)
Principle: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[13]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to form the sodium alkoxide.
-
After hydrogen evolution ceases, add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-Heptyn-1-yl methyl ether.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded to identify key functional groups, such as the disappearance of the O-H stretch and the appearance of C=O (for esters) or C-O-C (for ethers) stretches.
-
Mass Spectrometry (MS): Mass spectra should be obtained to determine the molecular weight of the products and to analyze their fragmentation patterns for further structural confirmation.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of this compound derivatives and a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Synthetic workflow for this compound derivatives.
Caption: Hypothetical antimicrobial mechanism of action.
References
- 1. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Z)-3-hepten-1-yl acetate, 1576-78-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Cross-Referencing 3-Heptyn-1-ol Spectral Data
For scientists and professionals in drug development and chemical research, accurate identification and characterization of molecules are paramount. This guide provides a comprehensive comparison of spectral data for 3-Heptyn-1-ol obtained from prominent public databases: PubChem, the National Institute of Standards and Technology (NIST) WebBook, and the Spectral Database for Organic Compounds (SDBS). By cross-referencing data from these sources, researchers can enhance the reliability of their structural elucidation and analytical validation.
Comparative Spectral Data of this compound
The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, facilitating a direct comparison of the information available in each database.
Table 1: ¹H NMR Spectral Data of this compound
| Database | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| PubChem (CID: 84693) | Data not fully detailed | - | - | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Database | Chemical Shift (δ) ppm | Assignment |
| PubChem (CID: 84693) | Data not fully detailed | - |
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Database | Wavenumber (cm⁻¹) | Intensity | Assignment |
| PubChem (CID: 84693) | Peak data not listed | - | O-H stretch, C-H stretch, C≡C stretch, C-O stretch |
| NIST WebBook | Peak data not listed in table format | - | - |
Table 4: Mass Spectrometry (MS) Data of this compound
| Database | m/z | Relative Abundance (%) |
| PubChem (CID: 84693) | 67 | 100 |
| 53 | 85 | |
| 41 | 75 | |
| 93 | 70 | |
| 55 | 65 | |
| NIST WebBook | 67 | 100 |
| 53 | ~85 | |
| 41 | ~75 | |
| 93 | ~70 | |
| 55 | ~65 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are typical protocols for acquiring the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be acquired.
-
Place a small drop of neat this compound directly onto the surface of the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization Function: A function such as Happ-Genzel is commonly used.
Data Analysis:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C-H, C≡C, C-O bonds).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: A delay of 2-3 minutes to prevent the solvent peak from entering the mass spectrometer.
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion (M⁺) and the characteristic fragment ions.
-
Compare the obtained mass spectrum with library spectra for confirmation.
Visualizing the Workflow and Data Comparison
To aid researchers in their analytical process, the following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationship of the compiled information.
Caption: Workflow for cross-referencing spectral data.
Caption: Logical relationship of spectral data and databases.
By leveraging multiple reputable databases and adhering to standardized experimental protocols, researchers can confidently characterize chemical compounds like this compound, ensuring the integrity and reproducibility of their scientific findings.
Comparative Analysis of the Biological Activities of 3-Heptyn-1-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Heptyn-1-ol and its structural analogs. Due to a lack of direct comparative studies in existing literature, this document synthesizes available data from various sources to offer insights into the potential structure-activity relationships of these compounds. The primary focus is on their antimicrobial and cytotoxic effects, supported by detailed experimental protocols for the key assays cited.
Executive Summary
Unsaturated alcohols, including acetylenic alcohols like this compound, are recognized for their diverse biological activities. The presence and position of the triple bond, as well as the hydroxyl group, are critical determinants of their pharmacological effects. This guide examines the biological profiles of this compound and its key analogs: 1-Heptyn-3-ol (an isomer), cis-2-Hepten-1-ol (an alkene analog), and 1-Heptanol (the saturated counterpart). While data is sparse, preliminary findings suggest potential for these compounds in antimicrobial and insecticidal applications. A significant gap in the literature exists regarding the direct comparison of the cytotoxic profiles of these specific analogs against cancer cell lines.
Comparative Biological Activity Data
The following table summarizes the available quantitative data on the biological activities of this compound and its analogs. It is crucial to note that the data is compiled from different studies, and therefore, direct comparisons should be approached with caution as experimental conditions may have varied.
| Compound | Structure | Biological Activity | Test Organism/Cell Line | Quantitative Data |
| This compound | CCCC#CCCO | Antifungal | Fusarium verticillioides | Low to moderate inhibitory effect (concentration and temperature dependent)[1] |
| 1-Heptyn-3-ol | CH3(CH2)3CH(OH)C#CH | Insecticidal | Sitophilus zeamais | 100% mortality at 0.125, 0.025, and 0.0125 ppm (at 28°C and 32°C)[1] |
| Antifungal | Fusarium verticillioides | No significant activity[1] | ||
| cis-2-Hepten-1-ol | CH3(CH2)3CH=CHCH2OH | No direct experimental data found | - | - |
| 1-Heptanol | CH3(CH2)5CH2OH | Antibacterial | Staphylococcus aureus | No activity[2] |
Structure-Activity Relationship Insights
The limited available data suggests that the presence and position of unsaturation in the C7 alcohol backbone significantly influence biological activity. The potent insecticidal activity of 1-Heptyn-3-ol against Sitophilus zeamais highlights the potential of the terminal alkyne and the secondary alcohol arrangement.[1] In contrast, this compound, with an internal alkyne and primary alcohol, displayed only modest antifungal activity against Fusarium verticillioides, while its isomer, 1-Heptyn-3-ol, showed no significant effect against the same fungus.[1] The saturated analog, 1-Heptanol, was reported to be inactive against Staphylococcus aureus, suggesting that unsaturation may be crucial for antimicrobial properties in this class of compounds.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Insecticidal Activity Assay (for 1-Heptyn-3-ol)
Objective: To determine the mortality rate of Sitophilus zeamais upon exposure to 1-Heptyn-3-ol.
Methodology:
-
Insect Rearing: Sitophilus zeamais adults are reared on whole maize kernels in a controlled environment.
-
Compound Preparation: Solutions of 1-Heptyn-3-ol are prepared at various concentrations (e.g., 0.125, 0.025, and 0.0125 ppm) in an appropriate solvent.
-
Exposure: Filter paper discs are impregnated with the test solutions and placed in sealed containers with a known number of adult insects. Control groups are exposed to the solvent alone.
-
Incubation: The containers are incubated at controlled temperatures (e.g., 28°C and 32°C).
-
Mortality Assessment: The number of dead insects is counted at specific time intervals, and the percentage of mortality is calculated.
Antifungal Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal strains.
Methodology:
-
Fungal Culture: The fungal strain (e.g., Fusarium verticillioides) is cultured in an appropriate liquid medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal spores or mycelia.
-
Incubation: The plate is incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes, the following diagrams are provided.
Caption: Workflow for Antifungal and Cytotoxicity Assays.
Caption: Logical Flow for Structure-Activity Relationship (SAR) Analysis.
Conclusion and Future Directions
The compiled data, though not from direct comparative studies, provides a preliminary basis for understanding the structure-activity relationships of this compound and its analogs. The potent insecticidal activity of 1-Heptyn-3-ol warrants further investigation into its mechanism of action and its potential as a lead compound for the development of novel insecticides. The modest antifungal activity of this compound suggests that further structural modifications could enhance its potency.
A clear need exists for comprehensive studies that directly compare the biological activities of a series of C7 unsaturated alcohols under standardized conditions. Such research would be invaluable for elucidating the precise structural requirements for antimicrobial and cytotoxic efficacy and would significantly aid in the rational design of new therapeutic agents. Researchers are encouraged to utilize the detailed protocols provided in this guide to generate robust and comparable data to fill this critical knowledge gap.
References
Safety Operating Guide
Proper Disposal of 3-Heptyn-1-ol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Heptyn-1-ol (CAS RN: 14916-79-1), a combustible liquid utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance based on general principles for the disposal of combustible and hazardous chemicals. Always consult the official Safety Data Sheet (SDS) provided by your chemical supplier and your institution's Environmental Health and Safety (EHS) department for specific and definitive disposal instructions.
I. Essential Safety Information
This compound is a combustible liquid that can cause skin and eye irritation.[1] Proper handling and disposal require strict adherence to safety protocols to mitigate risks of fire, chemical exposure, and environmental contamination.
| Property | Value |
| CAS Number | 14916-79-1 |
| Molecular Formula | C₇H₁₂O[2] |
| Molecular Weight | 112.17 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Flash Point | 74 °C (165 °F)[3] |
| Boiling Point | 80-82 °C @ 15 mmHg[2] |
| Density | 0.920 g/mL at 25 °C[2] |
| Hazards | Combustible liquid, Skin irritant, Eye irritant[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain.
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all unused or waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials include strong oxidizing agents and halogens.
-
-
Contaminated Solid Waste:
-
Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, clearly labeled hazardous waste container.
-
Step 2: Container Management
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a full and accurate description of the waste, including the chemical name and quantity.
IV. Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Alert Personnel: Notify all individuals in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department for further guidance and to arrange for the disposal of the cleanup materials.
V. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
